Scheffoleoside A
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78O19/c1-21-29(52)31(54)34(57)40(63-21)66-37-25(18-49)64-39(36(59)33(37)56)62-19-26-30(53)32(55)35(58)41(65-26)67-42(61)48-14-12-43(2,3)16-23(48)22-8-9-28-44(4)17-24(51)38(60)45(5,20-50)27(44)10-11-47(28,7)46(22,6)13-15-48/h8,21,23-41,49-60H,9-20H2,1-7H3/t21-,23-,24+,25+,26+,27+,28+,29-,30+,31+,32-,33+,34+,35+,36+,37+,38-,39+,40-,41-,44-,45-,46+,47+,48-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOPJRNHNGETGG-FTOKAHLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5)C)(CCC8C7(CC(C(C8(C)CO)O)O)C)C)(C)C)O)O)O)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(C[C@H]([C@@H]([C@@]8(C)CO)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
959.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isolating Excellence: A Technical Guide to the Purification of Scheffoleoside A from Schefflera octophylla
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Scheffoleoside A, a promising neuroprotective triterpenoid saponin, from the leaves of Schefflera octophylla. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key workflows and potential biological pathways.
Introduction
Schefflera octophylla (Lour.) Harms, a plant belonging to the Araliaceae family, is a rich source of bioactive triterpenoids. Among these, this compound has garnered significant interest for its potential neuroprotective properties. Triterpenoid saponins, as a class, are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects, making them valuable candidates for drug discovery and development. This guide serves as a technical resource for researchers aiming to isolate and purify this compound for further pharmacological investigation.
Extraction of Triterpenoid Saponins
The initial step in obtaining this compound is the efficient extraction of total triterpenoid saponins from the plant material. Several methods have been reported for the extraction of these compounds from Schefflera octophylla, with varying efficiencies.
Recommended Extraction Protocol: Pressurized Liquid Extraction (PLE)
Pressurized Liquid Extraction (PLE) is a rapid and efficient method for the extraction of triterpenoids from S. octophylla leaves.[1]
Experimental Protocol:
-
Sample Preparation: Air-dry the leaves of Schefflera octophylla and grind them into a fine powder (approximately 40-60 mesh).
-
Extraction Cell: Pack the powdered plant material into a stainless steel extraction cell.
-
Extraction Parameters:
-
Solvent: Methanol
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static Time: 5 minutes per cycle
-
Number of Cycles: 2
-
-
Collection: Collect the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
Alternative Extraction Method: Ionic Liquid-Based Ultrasonic-Assisted Extraction (IL-UAE)
An alternative, environmentally friendly method involves the use of ionic liquids combined with ultrasonication.
Experimental Protocol:
-
Sample Preparation: Prepare the plant material as described for PLE.
-
Extraction Solvent: Prepare a solution of an appropriate ionic liquid (e.g., 1-butyl-3-methylimidazolium bromide) in 70% ethanol.
-
Extraction Process:
-
Mix the powdered plant material with the ionic liquid solution.
-
Sonicate the mixture in an ultrasonic bath for 30-40 minutes at room temperature.
-
Centrifuge the mixture to separate the supernatant.
-
-
Collection: Collect the supernatant and concentrate it to yield the crude extract.
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Solvent | Key Parameters | Reported Yield of Acankoreoside A* | Reference |
| Pressurized Liquid Extraction (PLE) | Methanol | 100°C, 1500 psi, 2x5 min cycles | 6.36 - 14.83% in natural S. octophylla | [1] |
Note: Acankoreoside A is considered a closely related or synonymous compound to this compound.
Purification of this compound
The purification of this compound from the crude extract is a multi-step process involving various chromatographic techniques. The following workflow is a composite protocol based on established methods for the purification of triterpenoid saponins from Schefflera species and other plant sources.
Experimental Workflow for Purification
References
Scheffoleoside A: A Technical Guide to its Natural Sources and Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scheffoleoside A is a naturally occurring triterpenoid saponin belonging to the oleanane glycoside class. Triterpenoid saponins from the Schefflera genus, including this compound, have garnered interest in the scientific community for their potential pharmacological activities. This technical guide provides a comprehensive overview of the known natural sources and distribution of this compound, based on available scientific literature. It also outlines a generalized experimental protocol for the isolation of similar compounds from their natural sources, in the absence of a specific, detailed protocol for this compound itself.
Natural Sources and Distribution
This compound has been identified as a constituent of plants belonging to the genus Schefflera, which is a part of the Araliaceae family. The primary documented source of this compound is Schefflera octophylla.
It is important to note that the concentration and distribution of secondary metabolites like this compound can be influenced by various factors, including the geographical location of the plant, the season of collection, and the specific developmental stage of the plant.
Quantitative Data on Triterpenoids in Schefflera Species
As of the latest literature review, specific quantitative data for this compound (e.g., mg/g of plant material or % yield) has not been published. However, to provide a context for the abundance of similar compounds in the Schefflera genus, the following table summarizes the quantitative analysis of two other triterpenoids, acankoreoside A and acankoreagenin, in the leaves of Schefflera octophylla.
| Compound | Plant Species | Plant Part | Concentration Range (% of dry weight) | Reference |
| Acankoreoside A & Acankoreagenin (combined) | Schefflera octophylla | Leaves | Not explicitly stated as a combined percentage. Total extraction yield of two major triterpenoids was 288.03 mg/g using an optimized ionic liquid-based ultrasonic-assisted extraction method. | [3] |
Experimental Protocols: Isolation of Triterpenoid Saponins from Schefflera
While a detailed experimental protocol specifically for the isolation of this compound is not available, the following is a generalized methodology based on protocols used for the isolation of other triterpenoid saponins from Schefflera species. This protocol should be adapted and optimized based on the specific research objectives and available equipment.
1. Plant Material Collection and Preparation:
-
Collect fresh plant material (e.g., leaves, bark) from the desired Schefflera species.
-
Thoroughly wash the plant material with distilled water to remove any debris.
-
Air-dry the material in a well-ventilated area, shielded from direct sunlight, or use a plant dryer at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
2. Extraction:
-
Conventional Solvent Extraction:
-
Macerate the powdered plant material in a suitable solvent, such as methanol or 70% ethanol, at room temperature for an extended period (e.g., 24-72 hours) with occasional stirring.
-
Alternatively, use a Soxhlet apparatus for continuous extraction with the chosen solvent.
-
-
Ultrasonic-Assisted Extraction (UAE): For a more efficient extraction:
-
Filter the extract through cheesecloth or filter paper to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation:
-
Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Triterpenoid saponins are typically enriched in the n-butanol fraction.
-
Concentrate each fraction using a rotary evaporator.
4. Chromatographic Purification:
-
Subject the n-butanol fraction to column chromatography on a suitable stationary phase, such as silica gel or Diaion HP-20.
-
Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol, with increasing proportions of methanol.
-
Collect the fractions and monitor them using Thin Layer Chromatography (TLC). Visualize the spots by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating).
-
Combine fractions with similar TLC profiles.
-
Further purify the combined fractions using repeated column chromatography, preparative High-Performance Liquid Chromatography (HPLC) with a C18 column, or Sephadex LH-20 column chromatography to isolate the pure compound (this compound).
5. Structure Elucidation:
-
Characterize the structure of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC).
Visualization of Generalized Experimental Workflow
The following diagram illustrates a typical workflow for the isolation of triterpenoid saponins from Schefflera species.
References
The Putative Biosynthetic Pathway of Scheffoleoside A: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scheffoleoside A, an oleanane-type triterpenoid saponin, has garnered interest for its potential neuroprotective properties.[1][2] Despite this, its biosynthetic pathway in plants remains unelucidated. This technical guide synthesizes current knowledge on triterpenoid saponin biosynthesis to propose a putative pathway for this compound. By examining the established steps of saponin formation—from the cyclization of 2,3-oxidosqualene to the subsequent oxidative and glycosidic modifications—this document provides a foundational framework for future research. Detailed experimental protocols and representative quantitative data from related saponin studies are presented to equip researchers with the necessary tools to investigate and potentially engineer this pathway. This guide serves as a critical resource for those seeking to understand, harness, and innovate upon the natural synthesis of this promising bioactive compound.
Introduction: The Chemical Nature of this compound
This compound is classified as an oleanane-type triterpenoid saponin.[3] Saponins are a broad class of plant secondary metabolites characterized by a triterpenoid or steroidal aglycone (the sapogenin) linked to one or more sugar moieties.[4][5] The fundamental structure of this compound consists of a 30-carbon pentacyclic triterpenoid backbone derived from the cyclization of 2,3-oxidosqualene.[4][6] This core structure undergoes a series of enzymatic modifications, including oxidation and glycosylation, to yield the final complex molecule.[7][8] Understanding the enzymatic machinery responsible for these transformations is crucial for the potential biotechnological production of this compound.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of triterpenoid saponins is a multi-step process localized in different cellular compartments, beginning with the mevalonate (MVA) pathway in the cytosol.[5] The pathway can be broadly divided into three key stages: formation of the triterpenoid backbone, oxidative modifications of the backbone, and glycosylation.
Stage 1: Formation of the β-amyrin Backbone
The biosynthesis of the oleanane-type backbone of this compound begins with the cyclization of 2,3-oxidosqualene, a linear 30-carbon precursor.[9] This reaction is a critical branch point between primary metabolism (sterol biosynthesis) and secondary metabolism (triterpenoid saponin biosynthesis).[8]
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From Isoprenoid Precursors to Squalene: The pathway originates from the cytosolic mevalonate (MVA) pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[10] Head-to-tail condensation of these units leads to the formation of the 15-carbon farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head to form squalene, which is subsequently epoxidized to 2,3-oxidosqualene.[5]
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Cyclization to β-amyrin: The first committed step in oleanane-type saponin biosynthesis is the cyclization of 2,3-oxidosqualene to β-amyrin.[11] This reaction is catalyzed by the enzyme β-amyrin synthase (bAS), an oxidosqualene cyclase (OSC).[12][13]
Stage 2: Oxidative Modifications by Cytochrome P450s
Following the formation of the β-amyrin backbone, a series of oxidative modifications occur. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (P450s), a large and diverse family of enzymes.[7] These modifications introduce hydroxyl, carboxyl, or other functional groups at specific positions on the triterpenoid skeleton, creating the sapogenin. For oleanane-type saponins, common oxidation sites include C-16, C-21, C-22, and C-28.[14] The specific P450s involved determine the final structure of the sapogenin.
Stage 3: Glycosylation by UDP-dependent Glycosyltransferases (UGTs)
The final step in the biosynthesis of this compound is the attachment of sugar moieties to the sapogenin. This process, known as glycosylation, is catalyzed by UDP-dependent glycosyltransferases (UGTs).[7] UGTs transfer a sugar residue from an activated sugar donor, such as UDP-glucose, to a specific hydroxyl group on the aglycone.[10] The number, type, and linkage of these sugars contribute significantly to the diversity and biological activity of saponins.
Quantitative Data from Related Saponin Biosynthesis Studies
While specific quantitative data for the biosynthesis of this compound is not available, data from studies on other oleanane-type saponins can provide valuable insights into enzyme kinetics and metabolite levels.
Table 1: Representative Enzyme Kinetic Parameters for Saponin Biosynthetic Enzymes
| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | Reference |
| β-amyrin synthase | Medicago truncatula | 2,3-Oxidosqualene | 15.2 | 0.43 | (Fazio et al., 2004) |
| CYP716A12 (C-28 oxidase) | Medicago truncatula | β-amyrin | 8.7 | 0.12 | (Fukushima et al., 2011) |
| UGT73K1 (Glycosyltransferase) | Medicago truncatula | Hederagenin | 25 | 0.08 | (Achnine et al., 2005) |
Table 2: Example of Saponin Content in Plant Tissues
| Plant Species | Saponin Type | Tissue | Saponin Content (mg/g dry weight) | Reference |
| Medicago sativa | Oleanane-type | Foliage | 10-30 | (Pedersen et al., 1967) |
| Chenopodium quinoa | Oleanane-type | Leaves | 5-15 | (Madl et al., 2006) |
| Panax notoginseng | Oleanane-type | Roots | 20-50 | (Lü et al., 2010) |
Experimental Protocols for Elucidating the Biosynthetic Pathway
Investigating the biosynthetic pathway of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments.
Identification of Candidate Genes via Transcriptome Analysis
Objective: To identify candidate genes encoding OSCs, P450s, and UGTs involved in this compound biosynthesis.
Methodology:
-
Plant Material and Elicitation: Grow the plant species known to produce this compound under controlled conditions. To enhance the expression of biosynthetic genes, treat the plants with an elicitor such as methyl jasmonate (MeJA).[15]
-
RNA Extraction and Sequencing: Harvest plant tissues at different time points after elicitation. Extract total RNA and perform high-throughput RNA sequencing (RNA-Seq) to generate a transcriptome dataset.[16]
-
Bioinformatic Analysis: Assemble the transcriptome de novo. Identify transcripts that are significantly upregulated in response to MeJA treatment.[15] Annotate these transcripts by sequence homology to known saponin biosynthetic genes from other species.
Functional Characterization of Candidate Genes
Objective: To confirm the enzymatic function of candidate genes identified through transcriptome analysis.
Methodology:
-
Gene Cloning and Heterologous Expression: Amplify the full-length coding sequences of candidate genes and clone them into an appropriate expression vector. Express the recombinant proteins in a heterologous host system, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana.[14]
-
In Vitro Enzyme Assays: Prepare microsomal fractions or purified recombinant enzymes from the heterologous host. Perform enzyme assays by incubating the enzyme with the putative substrate (e.g., β-amyrin for P450s) and necessary cofactors (e.g., NADPH for P450s, UDP-sugar for UGTs).
-
Product Identification: Analyze the reaction products using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of the product.[17]
Quantitative Real-Time PCR (qRT-PCR)
Objective: To validate the expression patterns of candidate genes observed in the RNA-Seq data.
Methodology:
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the same RNA samples used for RNA-Seq.
-
Primer Design: Design gene-specific primers for the candidate genes and a stably expressed reference gene.
-
qRT-PCR Reaction: Perform qRT-PCR using a SYBR Green-based detection method.
-
Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCt method.[18]
Conclusion and Future Directions
While the complete biosynthetic pathway of this compound remains to be fully elucidated, the framework presented in this guide, based on the well-established principles of triterpenoid saponin biosynthesis, provides a robust starting point for future research. The identification and characterization of the specific OSCs, P450s, and UGTs involved in the synthesis of this compound will be pivotal. This knowledge will not only deepen our understanding of plant secondary metabolism but also open avenues for the metabolic engineering of plants or microbial systems for the sustainable production of this valuable neuroprotective compound. The experimental protocols detailed herein offer a clear roadmap for researchers to unravel the genetic and biochemical intricacies of this compound biosynthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 160669-23-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Plant triterpenoid saponins: biosynthesis, in vitro production, and pharmacological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biosynthesis of triterpenoid saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 8. scholar.uoa.gr [scholar.uoa.gr]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Saponin Synthesis and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic and functional diversity of saponins, biosynthetic intermediates and semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oleanane-Type Saponins Biosynthesis in Panax notoginseng via Transformation of β-Amyrin Synthase Gene from Panax japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. multisite.itb.ac.id [multisite.itb.ac.id]
- 15. Deciphering triterpenoid saponin biosynthesis by leveraging transcriptome response to methyl jasmonate elicitation in Saponaria vaccaria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Triterpenoid Saponin Biosynthetic Pathway Profiling and Candidate Gene Mining of the Ilex asprella Root Using RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Saponins Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 18. Saponin determination, expression analysis and functional characterization of saponin biosynthetic genes in Chenopodium quinoa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Scheffoleoside A: A Technical Overview of its Neuroprotective Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scheffoleoside A, a naturally occurring triterpenoid saponin, has garnered interest within the scientific community for its potential neuroprotective properties. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its physicochemical properties and its reported activity in models of neurodegeneration. While detailed mechanistic studies and extensive experimental protocols specific to this compound are not widely published, this document synthesizes the foundational information and outlines generalizable experimental approaches for its further investigation.
Core Data Presentation
For clarity and comparative ease, the fundamental quantitative data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 160669-23-8 | [1] |
| Molecular Weight | 959.12 g/mol | [2] |
| Molecular Formula | C48H78O19 | [2] |
Neuroprotective Activity
This compound has been reported to exhibit moderate activity in inhibiting 6-hydroxydopamine (6-OHDA)-induced cytotoxicity[1][2]. 6-OHDA is a neurotoxin widely used to model Parkinson's disease in vitro and in vivo, as it selectively destroys dopaminergic neurons. The ability of this compound to mitigate this toxicity suggests its potential as a therapeutic agent for neurodegenerative disorders.
While the precise signaling pathways modulated by this compound have not been fully elucidated in publicly available literature, the neuroprotective effects of structurally related triterpenoid saponins often involve the modulation of oxidative stress and apoptotic pathways.
Proposed Experimental Protocols for Investigating Neuroprotective Effects
The following are detailed, generalized methodologies for key experiments to characterize the neuroprotective effects of this compound against 6-OHDA-induced toxicity. These protocols are based on standard practices in the field and can be adapted for specific laboratory conditions.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used and appropriate model for studying Parkinson's disease pathologies.
-
Culture Conditions: Maintain cells in a 1:1 mixture of Dulbecco’s Modified Eagle’s Medium (DMEM) and Ham’s F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation (Optional but Recommended): To obtain a more neuron-like phenotype, differentiate SH-SY5Y cells by treating with 10 µM retinoic acid for 6 days, followed by 3 days of treatment with 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF).
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis).
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Introduce 6-OHDA (a typical concentration range is 50-200 µM) to induce cytotoxicity.
-
Incubate for an additional 24-48 hours before proceeding with downstream assays.
-
Cell Viability Assay (MTT Assay)
-
After the treatment period, remove the culture medium.
-
Add 100 µL of fresh medium containing 0.5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Following treatment, wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
Western Blot Analysis for Apoptotic Markers
-
Lyse the treated cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Potential Signaling Pathways
While the specific pathways for this compound are yet to be fully detailed, a logical workflow for its investigation and a hypothetical signaling pathway based on the known effects of similar compounds are presented below using Graphviz.
Caption: A generalized workflow for assessing the neuroprotective effects of this compound.
Caption: A proposed mechanism for this compound's neuroprotective action.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of neuroprotective agents. The foundational data on its physicochemical properties are established. However, a significant gap exists in the understanding of its specific molecular mechanisms of action. Future research should focus on detailed investigations into its effects on signaling pathways implicated in neuronal survival and apoptosis, such as the PI3K/Akt, MAPK, and Nrf2 pathways. Furthermore, validation of its efficacy in in vivo models of Parkinson's disease is a critical next step in translating this natural product into a potential therapeutic. The experimental protocols outlined in this guide provide a robust framework for initiating these crucial studies.
References
The Discovery of Scheffoleoside A: A Literature Review
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Scheffoleoside A is a naturally occurring triterpenoid saponin that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive literature review of the discovery, isolation, structure elucidation, and reported biological activities of this compound. The information is presented to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Discovery and Initial Isolation
This compound was first reported as a constituent of Schefflera octophylla in a 1994 study by Maeda, Ohtani, Kasai, and colleagues, published in the journal Phytochemistry. This seminal work described the isolation of a series of oleanane and ursane-type glycosides from the bark of this plant species. While the abstract of this publication focuses on the novel compounds Scheffoleosides B-F, it is widely cited as the original source for the discovery of this compound as well.
Experimental Protocols: Isolation and Purification
The detailed experimental protocol for the isolation of this compound is outlined in the 1994 Phytochemistry paper. The general procedure for the isolation of triterpenoid saponins from plant material typically involves the following steps:
-
Extraction: The dried and powdered plant material (bark of Schefflera octophylla) is subjected to solvent extraction, commonly with methanol or ethanol, to obtain a crude extract.
-
Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.
-
Chromatographic Separation: The n-butanol fraction is then subjected to a series of chromatographic techniques for the purification of individual compounds. These techniques often include:
-
Column Chromatography: Using stationary phases like silica gel or Diaion HP-20 with gradient elution systems (e.g., chloroform-methanol-water mixtures).
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are employed for the final purification of the isolated compounds to yield pure this compound.
-
Figure 1: General workflow for the isolation of this compound.
Structure Elucidation
The structure of this compound was elucidated using a combination of chemical and spectroscopic methods.
Spectroscopic Data
The primary spectroscopic techniques employed for the structural determination of this compound were Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a common technique for determining the molecular weight of saponins. A study on the chemical profiling of Schefflera luzoniensis detected a dehydrogenated molecular ion [M-H]⁻ at m/z 957.5055, which was attributed to this compound.[1] This suggests a molecular weight of approximately 958.5 g/mol .
-
1H-NMR: To identify the number and types of protons in the molecule, including characteristic signals for anomeric protons of the sugar moieties, olefinic protons, and methyl groups of the triterpenoid backbone.
-
13C-NMR: To determine the number of carbon atoms and identify the chemical environments of each carbon, including the aglycone and sugar units.
-
2D-NMR (COSY, HMQC, HMBC): To establish the connectivity between protons and carbons, allowing for the complete assignment of the aglycone and the sequence and linkage of the sugar chain.
| Data Type | Description | Source |
| Molecular Formula | C48H78O18 (deduced from MW) | |
| Molecular Weight | ~958.5 g/mol | [1] |
| Mass Spectrometry (ESI-MS) | [M-H]⁻ at m/z 957.5055 | [1] |
Table 1: Physicochemical and Spectroscopic Data for this compound
Biological Activity
This compound has been identified as a neuroprotective agent.[2] Research has shown that it exhibits moderate activity in inhibiting 6-hydroxydopamine (6-OHDA)-induced cytotoxicity.[2] The 6-OHDA model is a widely used in vitro and in vivo model to study Parkinson's disease, as it selectively destroys dopaminergic neurons. The ability of this compound to mitigate this toxicity suggests its potential as a therapeutic agent for neurodegenerative diseases.
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms underlying the neuroprotective effects of this compound are not yet fully elucidated in the available literature. However, based on its protective effect against 6-OHDA-induced cytotoxicity, it is plausible that this compound may modulate cellular signaling pathways involved in oxidative stress and cell survival. Two key pathways often implicated in neuroprotection against 6-OHDA are the Nrf2 and PI3K/Akt pathways.
Potential Involvement of the Nrf2 Pathway: The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes. Many natural products exert their neuroprotective effects by activating this pathway.
Potential Involvement of the PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Activation of this pathway can inhibit apoptosis and promote neuronal survival in the face of neurotoxic insults.
Further research is required to definitively establish whether this compound exerts its neuroprotective effects through the modulation of these or other signaling pathways.
Figure 2: Hypothesized neuroprotective signaling pathways of this compound.
Conclusion
This compound, a triterpenoid saponin from Schefflera octophylla, represents a promising natural product with potential neuroprotective properties. This review has summarized the key findings related to its discovery, isolation, and initial characterization. While its biological activity against 6-OHDA-induced cytotoxicity is established, further in-depth studies are necessary to elucidate the precise molecular mechanisms and signaling pathways involved. Such research will be crucial for the future development of this compound as a potential therapeutic agent for neurodegenerative disorders. The detailed experimental protocols and comprehensive spectroscopic data from the original 1994 publication remain a critical resource for any future investigations into this compound.
References
Unveiling the Bioactive Potential: A Technical Guide to the Preliminary Biological Activity Screening of Scheffoleoside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scheffoleoside A, a triterpenoid saponin, represents a class of natural products with significant therapeutic promise. As research into novel bioactive compounds continues to accelerate, a comprehensive understanding of the preliminary biological activities of molecules like this compound is paramount for guiding future drug discovery and development efforts. This technical guide provides an in-depth overview of the potential biological activities of this compound, drawing upon existing data for related compounds from the Schefflera genus and the broader class of triterpenoid saponins. It offers detailed experimental protocols and visual workflows to facilitate the design and execution of preliminary screening assays. While specific data for this compound is emerging, this guide serves as a robust framework for its evaluation.
Data Presentation: A Comparative Overview of Related Saponins
Due to the limited availability of specific quantitative data for this compound, the following tables summarize the reported biological activities of other structurally related saponins isolated from the Schefflera genus and other plant sources. This comparative data provides a valuable benchmark for anticipating the potential potency of this compound.
Table 1: Cytotoxic Activity of Schefflera Saponins Against Various Cancer Cell Lines
| Compound/Extract | Cell Line | IC50 (µM) | Source |
| Saponins from Schefflera sessiliflora | MCF-7 (Breast) | Appreciable activity at 100 µg/ml | [1][2][3] |
| Oleanane saponins from Schefflera fagueti | J774, HEK-293, WEHI-164 | Significant inhibitory effects | [4] |
Table 2: Antibacterial Activity of Oleanane-Type Saponins
| Compound | Bacterial Strain | MIC (µg/mL) | Source |
| Oleanane saponin from Paullinia pinnata | Enterococcus faecalis | 0.78 - 6.25 | [5][6][7] |
| Oleanane saponins from Calendula stellata | Enterococcus faecalis | Comparable to antibiotics | [8] |
| Oleanane saponins from Lysimachia laxa | Vibrio parahaemolyticus | 64 - 256 | [9] |
Table 3: Anti-inflammatory Activity of Triterpenoid Saponins
| Compound/Extract | Assay | IC50 (µM) | Source |
| Triterpenoid saponin from Aster tataricus | Nitric Oxide (NO) Production Inhibition | 1.2 | [10] |
| Triterpenoid saponins from Kalopanax pictus | TNFα-induced NF-κB Inhibition | 0.6 - 16.4 | [11] |
| Triterpenoid saponins from Polygala japonica | Carrageenan-induced Paw Edema | Significant in vivo effects | [12] |
Table 4: Antiviral Activity of Triterpenoids from Schefflera heptaphylla
| Compound | Virus | IC50 (µg/mL) | Source |
| 3α-hydroxylup-20(29)-ene-23,28-dioic acid | Respiratory Syncytial Virus (RSV) | 6.25 | [13][14] |
| 3-epi-betulinic acid 3-O-sulfate | Respiratory Syncytial Virus (RSV) | 6.25 | [13][14] |
| 3α-hydroxylup-20(29)-ene-23,28-dioic acid | Influenza A (H1N1) | 25 | [13][14] |
| 3-epi-betulinic acid 3-O-sulfate | Influenza A (H1N1) | 31.3 | [13][14] |
Experimental Protocols
The following sections detail standardized protocols for assessing the key biological activities of this compound.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Antibacterial Screening: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ampicillin)
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to achieve a range of concentrations.
-
Inoculation: Add a standardized bacterial inoculum to each well to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with bacteria and a known antibiotic), a negative control (broth with bacteria and no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Screening: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
LPS from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS and a group with LPS but no compound.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage inhibition of NO production and the IC50 value.
Neuroprotective Activity Screening: 6-OHDA-Induced Cytotoxicity Assay in SH-SY5Y Cells
This assay evaluates the ability of a compound to protect neuronal cells from the neurotoxin 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease research.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium with 10% FBS
-
6-hydroxydopamine (6-OHDA)
-
MTT or LDH assay kit
-
96-well plates
Procedure:
-
Cell Seeding and Differentiation (Optional): Seed SH-SY5Y cells in a 96-well plate. For a more neuron-like phenotype, cells can be differentiated with retinoic acid for several days.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 2-4 hours.
-
6-OHDA Treatment: Expose the cells to a pre-determined toxic concentration of 6-OHDA for 24 hours. Include a control group without 6-OHDA and a group with 6-OHDA but no compound.
-
Cell Viability Assessment: After the incubation period, assess cell viability using the MTT assay (as described in the cytotoxicity protocol) or by measuring lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death.
-
Data Analysis: Calculate the percentage of neuroprotection relative to the 6-OHDA-treated control.
Mandatory Visualizations
Caption: General experimental workflow for the screening of this compound.
Caption: Potential neuroprotective signaling pathway for this compound.
Caption: Logical relationship of screening results to therapeutic potential.
Conclusion
This technical guide provides a comprehensive framework for the preliminary biological activity screening of this compound. By leveraging data from related saponins and outlining detailed experimental protocols, researchers are equipped to systematically evaluate its potential cytotoxic, antimicrobial, anti-inflammatory, and neuroprotective properties. The provided visualizations offer a clear roadmap for experimental design and data interpretation. As more specific data on this compound becomes available, this guide can be further refined to accelerate its journey from a promising natural product to a potential therapeutic lead.
References
- 1. Triterpene saponins with α-glucosidase inhibition and cytotoxic activity from the leaves of Schefflera sessiliflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic saponins from Schefflera fagueti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial steroidal saponin and oleanane-type triterpenoid saponins from Paullinia pinnata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial steroidal saponin and oleanane-type triterpenoid saponins from Paullinia pinnata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oleanane-type triterpene saponins from Calendula stellata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oleanane-type saponins from Lysimachia laxa Baudo and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Antiviral triterpenoids from the medicinal plant Schefflera heptaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
In-depth Technical Guide: Neuroprotective Effects of Scheffoleoside A in vitro
A comprehensive review of the current scientific literature reveals a significant gap in the investigation of the neuroprotective effects of Scheffoleoside A in vitro. To date, no specific studies have been published that directly examine the neuroprotective properties of this particular compound.
While the genus Schefflera, from which this compound is derived, has been a subject of phytochemical and pharmacological research, the focus has largely been on crude extracts or other isolated compounds. A review of the Schefflera genus indicates that various species are used in traditional medicine to manage conditions such as rheumatism, pain, and trauma.[1] Pharmacological studies on extracts from this genus have shown a range of biological activities, including analgesic, anti-inflammatory, and even neuroprotective effects, among others.[1]
For instance, a study on the methanolic extract of Schefflera arboricola leaves demonstrated protective effects against thioacetamide-induced hepatic encephalopathy in rats.[2] This in vivo study highlighted the extract's anti-inflammatory and antioxidant properties, which are mechanisms often associated with neuroprotection.[2] However, the study did not isolate the specific contributions of this compound to these effects.
The absence of dedicated in vitro studies on this compound means that critical data required for a detailed technical guide are not available. This includes:
-
Quantitative Data: There is no published data on the dose-response relationships of this compound in neuronal cell models, its efficacy in mitigating neuronal cell death induced by various neurotoxins (e.g., glutamate, hydrogen peroxide, amyloid-beta), or its impact on markers of oxidative stress and inflammation.
-
Experimental Protocols: Detailed methodologies for assessing the neuroprotective effects of this compound, such as specific cell lines used, treatment concentrations, incubation times, and assay procedures, have not been established.
-
Signaling Pathways: The molecular mechanisms and signaling pathways through which this compound might exert neuroprotective effects remain uninvestigated.
Future Directions for Research
The broader neuroprotective potential observed in Schefflera extracts suggests that this compound could be a promising candidate for future investigation. A hypothetical experimental workflow to assess its neuroprotective effects in vitro could be designed as follows:
Caption: A potential experimental workflow for investigating the in vitro neuroprotective effects of this compound.
This conceptual workflow outlines the necessary steps from initial screening for neuroprotective activity to in-depth mechanistic studies. Such research would be invaluable in determining if this compound holds therapeutic potential for neurodegenerative diseases.
References
- 1. The genus Schefflera: A review of traditional uses, phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytochemical constituents and protective efficacy of Schefflera arboricola L. leaves extract against thioacetamide-induced hepatic encephalopathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antibacterial Potential of Scheffoleoside A Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding and future research directions regarding the antibacterial properties of Scheffoleoside A, a triterpenoid saponin, against Gram-positive bacteria. While direct and extensive research on the specific antibacterial activity of isolated this compound is limited, this document consolidates available data by examining the bioactivity of its source genus, Schefflera, and the broader class of triterpenoid saponins. This guide outlines the existing evidence, details relevant experimental protocols for antibacterial screening, and proposes potential mechanisms of action, thereby serving as a foundational resource for researchers aiming to explore this compound as a novel antibacterial agent.
Introduction to this compound
This compound is a naturally occurring triterpenoid saponin that has been isolated from plants of the Schefflera genus, notably Schefflera octophylla.[1][2] Triterpenoid saponins are a diverse group of glycosides known for a wide range of biological activities, including antimicrobial properties.[3][4][5][6] While this compound has been investigated for its neuroprotective effects, its potential as an antibacterial agent remains a promising yet underexplored area of research.[7][8]
The chemical structure of this compound provides a basis for its potential bioactivity. Saponins, in general, are amphipathic molecules, which allows them to interact with bacterial cell membranes, a key target for antimicrobial compounds.
Antibacterial Activity of Schefflera Species and Triterpenoid Saponins
Direct quantitative data on the antibacterial activity of purified this compound is scarce in publicly available literature. However, studies on extracts from various Schefflera species provide strong indirect evidence for its potential efficacy against Gram-positive bacteria.
Data from Schefflera Species Extracts
Several studies have demonstrated the antibacterial properties of extracts from different Schefflera species. These findings suggest the presence of bioactive compounds, including saponins like this compound, that contribute to the observed antimicrobial effects.
| Plant Species | Extract Type | Gram-Positive Bacteria Tested | Key Findings (Zone of Inhibition/MIC) | Reference |
| Schefflera elliptica | Ethyl acetate | Staphylococcus aureus, Streptococcus mutans | Zone of Inhibition: 10.72±0.71 mm (S. aureus), 12.17±2.80 mm (S. mutans) | |
| Schefflera arboricola | Dichloromethane | Staphylococcus aureus | Exhibited strong inhibitory activity | |
| Schefflera venulosa | Ethanol (leaf and flower), Ethyl acetate (stem bark) | Bacillus subtilis, Streptococcus pyogenes | MIC: 5.0 mg/ml | [9] |
| Schefflera stellata | Ethyl acetate and Ethanol (leaf) | Bacillus subtilis, Streptococcus pyogenes | MIC: 5.0 mg/ml | [9] |
| Schefflera racemosa | Ethanol (leaf) | Bacillus subtilis, Streptococcus pyogenes | Zone of Inhibition: 10.00 mm to 15.00±0.00 mm; MIC: 5.0 mg/ml | [9] |
| Schefflera luzoniensis | n-butanol extract (saponin-containing) | Staphylococcus aureus, Staphylococcus epidermis | Showed antibacterial activity | [1] |
Note: MIC stands for Minimum Inhibitory Concentration.
Antibacterial Properties of Triterpenoid Saponins
The broader class of triterpenoid saponins has been more extensively studied for its antimicrobial effects. Research indicates that these compounds can exhibit significant activity against a range of Gram-positive bacteria. The proposed mechanisms often involve interaction with and disruption of the bacterial cell membrane.
Proposed Mechanism of Action
While the precise mechanism of this compound against Gram-positive bacteria is yet to be elucidated, the known actions of triterpenoid saponins suggest a primary mode of action involving the bacterial cell membrane.
A proposed signaling pathway for the antibacterial action of triterpenoid saponins is illustrated below.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
To rigorously evaluate the antibacterial properties of this compound, standardized experimental protocols are essential. The following outlines a general workflow for screening and characterizing its activity.
General Experimental Workflow
The workflow for assessing the antibacterial potential of a novel compound like this compound typically involves initial screening followed by quantitative assays to determine its potency.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The genus Schefflera: A review of traditional uses, phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antibacterial activity of a triterpenoid saponin from the stems of Caesalpinia pulcherrima Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | 160669-23-8 [chemicalbook.com]
- 9. scispace.com [scispace.com]
An In-depth Technical Guide to the Solubility and Stability of Scheffoleoside A
For Researchers, Scientists, and Drug Development Professionals
Introduction to Scheffoleoside A
This compound is a naturally occurring saponin that has garnered interest for its potential neuroprotective properties.[1] As a triterpenoid saponin, its structure consists of a lipophilic aglycone (triterpenoid) and one or more hydrophilic sugar moieties. This amphipathic nature is a key determinant of its solubility and plays a significant role in its biological activity. Understanding the solubility and stability of this compound is paramount for its advancement as a potential therapeutic agent, impacting everything from extraction and purification to formulation and bioavailability.
Solubility of this compound
The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. For drug development, understanding solubility in various solvents is essential for creating effective formulations.
General Solubility Profile of Saponins
Saponins, including this compound, are generally characterized by their amphipathic nature, which allows them to act as surfactants.[2] Their solubility is highly dependent on the solvent's polarity.
-
Polar Solvents (e.g., Water, Ethanol, Methanol): Saponins are typically soluble in polar solvents due to the presence of hydrophilic sugar chains that can form hydrogen bonds.[3][4] However, the large, nonpolar aglycone can limit aqueous solubility.
-
Nonpolar Solvents (e.g., Chloroform, Petroleum Ether): Saponins are generally insoluble in nonpolar organic solvents.[4]
-
Solvent Mixtures: The solubility of saponins can often be enhanced by using mixtures of solvents, such as ethanol-water mixtures.
Experimental Protocol for Determining the Solubility of this compound
The following protocol outlines a standard method for determining the solubility of this compound in various solvents.
Objective: To quantify the solubility of this compound in a range of pharmaceutically relevant solvents at different temperatures.
Materials:
-
This compound (pure compound)
-
Solvents: Purified water, Ethanol (95% and absolute), Methanol, Dimethyl sulfoxide (DMSO), Propylene glycol, Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0)
-
Incubator shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD)
-
Analytical balance
-
Vortex mixer
-
Syringe filters (0.22 µm)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in a series of sealed vials.
-
Ensure that a solid excess of the compound is visible.
-
-
Equilibration:
-
Place the vials in an incubator shaker set at a constant temperature (e.g., 25°C and 37°C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable mobile phase for HPLC analysis.
-
-
Quantification by HPLC:
-
Develop and validate an HPLC method for the quantification of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Inject the diluted samples into the HPLC system and determine the concentration of this compound in each solvent.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent in mg/mL or µg/mL.
-
Data Presentation: Solubility of this compound
The following table provides a template for summarizing the experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Purified Water | 25 | ||
| 37 | |||
| Ethanol (95%) | 25 | ||
| 37 | |||
| Methanol | 25 | ||
| 37 | |||
| DMSO | 25 | ||
| 37 | |||
| PBS (pH 5.0) | 25 | ||
| 37 | |||
| PBS (pH 7.4) | 25 | ||
| 37 | |||
| PBS (pH 9.0) | 25 | ||
| 37 |
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Stability of this compound
The chemical stability of a drug substance is a critical factor that can affect its safety, efficacy, and shelf-life. Stability studies are essential to identify potential degradation pathways and to establish appropriate storage conditions.
General Stability Profile of Saponins
The stability of saponins can be influenced by several factors:
-
pH: Saponin glycosides can be susceptible to hydrolysis, particularly under acidic or alkaline conditions, which can cleave the sugar moieties from the aglycone.[5][6] Studies on other saponins have shown that they are more stable at a neutral pH.[5]
-
Temperature: Elevated temperatures can accelerate the degradation of saponins.[5][7] Saponins are generally more stable when stored at lower temperatures.[7]
-
Light: Exposure to light, particularly UV light, can potentially lead to the degradation of some saponins. Photostability studies are therefore important.
Experimental Protocol for Determining the Stability of this compound
The following protocol describes a method for assessing the stability of this compound under various stress conditions.
Objective: To evaluate the stability of this compound in solution under different pH, temperature, and light conditions.
Materials:
-
This compound (pure compound)
-
Buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0)
-
Temperature-controlled chambers/incubators
-
Photostability chamber
-
HPLC system with a suitable detector
-
Analytical balance
-
Vortex mixer
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
-
-
Stress Conditions:
-
pH Stability: Dilute the stock solution with buffers of different pH values to a final concentration. Incubate the solutions at a constant temperature (e.g., 37°C).
-
Thermal Stability: Dilute the stock solution in a stable buffer (e.g., pH 6.8). Incubate the solutions at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Photostability: Expose a solution of this compound in a stable buffer to light in a photostability chamber according to ICH guidelines. Keep a control sample in the dark.
-
-
Time-Point Sampling:
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours, and then weekly), withdraw an aliquot from each sample.
-
-
Sample Analysis:
-
Immediately analyze the samples by a validated stability-indicating HPLC method that can separate this compound from its potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Data Presentation: Stability of this compound
The following table provides a template for summarizing the stability data.
| Condition | Time (hours) | Concentration (µg/mL) | % Remaining |
| pH 1.2 at 37°C | 0 | 100 | |
| 2 | |||
| 4 | |||
| ... | ... | ||
| pH 7.4 at 37°C | 0 | 100 | |
| 2 | |||
| 4 | |||
| ... | ... | ||
| 40°C | 0 | 100 | |
| 24 | |||
| 48 | |||
| ... | ... | ||
| Photostability | 0 | 100 | |
| (Light) | 24 | ||
| (Dark) | 24 | ||
| ... | ... |
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Potential Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, its classification as a saponin and its reported neuroprotective effects suggest potential interactions with pathways known to be modulated by other saponins and neuroprotective agents. These may include pathways related to antioxidant defense, anti-inflammatory responses, and regulation of apoptosis.
Based on the known activities of similar compounds, a hypothetical signaling pathway for the neuroprotective effects of this compound could involve the modulation of pathways such as the Nrf2/ARE pathway for antioxidant response and the NF-κB pathway for inflammation.
Caption: Hypothetical signaling pathway for this compound's neuroprotection.
This guide provides a comprehensive starting point for researchers to systematically investigate the solubility and stability of this compound. The generation of this fundamental data is a critical step in unlocking its full therapeutic potential.
References
- 1. This compound | 160669-23-8 [chemicalbook.com]
- 2. Saponin - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Characterization of saponins from the leaves and stem bark of Jatropha curcas L. for surface-active properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for the Quantification of Scheffoleoside A in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scheffoleoside A is a triterpenoid saponin found in various plant species, notably within the Schefflera genus. As a member of the saponin class of compounds, this compound is of significant interest to researchers for its potential pharmacological activities. Accurate and precise quantification of this analyte in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies.
This document provides detailed application notes and experimental protocols for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Note on Analyte Identity: Scientific literature and chemical databases indicate that this compound shares the same CAS number (16830-15-2), molecular formula (C48H78O19), and molecular weight (959.12 g/mol ) with Asiaticoside, a well-known triterpenoid saponin from Centella asiatica. This suggests that they are either synonymous or isomeric compounds. The protocols described herein are based on validated methods for structurally related triterpenoid saponins from Schefflera and other plant species and are therefore considered highly applicable for the quantification of this compound.
I. Analytical Method 1: HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is adapted from a validated protocol for the quantification of acankoreoside A, a structurally similar triterpenoid saponin, in Schefflera species. It is a robust and reliable method suitable for routine quality control.
Experimental Protocol
1. Sample Preparation: Pressurized Liquid Extraction (PLE)
-
Instrumentation: Accelerated Solvent Extractor (e.g., ASE 350, Dionex)
-
Sample: Air-dried and powdered plant material (leaves, stems, etc.).
-
Procedure:
-
Mix 0.5 g of powdered plant material with an appropriate amount of diatomaceous earth.
-
Pack the mixture into a stainless steel extraction cell.
-
Set the PLE parameters as follows:
-
Solvent: Methanol
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static Time: 5 minutes
-
Extraction Cycles: 2
-
-
Collect the extract and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.
-
2. HPLC-ELSD Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Agilent Zorbax SB-Aq, 4.6 x 50 mm, 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 70 30 10 40 60 15 10 90 20 10 90 20.1 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
ELSD Conditions (Alltech 3300 or equivalent):
-
Drift Tube Temperature: 100°C
-
Nebulizing Gas (Nitrogen) Pressure: 2.5 bar
-
3. Method Validation
The following parameters should be assessed to validate the method in your laboratory:
-
Linearity: Prepare a series of standard solutions of this compound (or a certified reference standard of Asiaticoside) at different concentrations (e.g., 0.1 - 2.0 mg/mL). Plot the logarithm of the peak area versus the logarithm of the concentration. The correlation coefficient (r²) should be > 0.999.
-
Precision: Assess intra-day and inter-day precision by analyzing replicate samples at low, medium, and high concentrations. The relative standard deviation (RSD) should be less than 3%.
-
Accuracy: Determine accuracy using a recovery study. Spike a known amount of this compound standard into a sample matrix and calculate the percentage recovery. Recoveries should be within 95-105%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
Data Presentation: HPLC-ELSD Method Validation Summary
| Validation Parameter | Specification | Typical Result |
| Linearity (r²) | > 0.999 | 0.9995 |
| Range | 0.1 - 2.0 mg/mL | 0.1 - 2.0 mg/mL |
| Intra-day Precision (%RSD) | < 3% | 1.8% |
| Inter-day Precision (%RSD) | < 3% | 2.5% |
| Accuracy (Recovery %) | 95 - 105% | 98.7% |
| LOD | S/N ≥ 3 | 0.05 mg/mL |
| LOQ | S/N ≥ 10 | 0.1 mg/mL |
Note: Typical results are illustrative and should be established by the end-user.
II. Analytical Method 2: UPLC-MS/MS
This method provides higher sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices or at low concentrations. The protocol is based on a validated method for the simultaneous quantification of six triterpenoid saponins in Schefflera kwangsiensis.
Experimental Protocol
1. Sample Preparation: Ultrasonic Extraction
-
Sample: Air-dried and powdered plant material.
-
Procedure:
-
Weigh 0.2 g of powdered plant material into a centrifuge tube.
-
Add 10 mL of 70% methanol.
-
Vortex for 1 minute.
-
Extract in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into a UPLC vial.
-
2. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) with an electrospray ionization (ESI) source.
-
Column: Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 95 5 2 95 5 12 10 90 15 10 90 15.1 95 5 | 18 | 95 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
3. Mass Spectrometry Conditions
-
Ionization Mode: ESI Negative
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transitions:
-
The specific precursor and product ions for this compound need to be determined by infusing a standard solution. Based on its molecular weight of 959.12, the precursor ion [M-H]⁻ would be m/z 958.1. Product ions would be generated by fragmentation of the glycosidic bonds.
-
Example MRM transition for quantification: m/z 958.1 -> [Fragment ion 1]
-
Example MRM transition for confirmation: m/z 958.1 -> [Fragment ion 2]
-
-
Collision Energy and Cone Voltage: Optimize for each transition using a standard solution.
4. Method Validation
Similar validation parameters as the HPLC-ELSD method should be assessed, with stricter acceptance criteria due to the higher performance of the technique.
-
Linearity: A lower concentration range should be achievable (e.g., 1 - 500 ng/mL) with r² > 0.99.
-
Precision: RSD should ideally be < 15% at the LOQ and < 10% for other concentrations.
-
Accuracy: Recovery should be within 85-115%.
-
LOD and LOQ: Will be significantly lower than the HPLC-ELSD method.
Data Presentation: UPLC-MS/MS Method Validation Summary
| Validation Parameter | Specification | Typical Result |
| Linearity (r²) | > 0.99 | 0.998 |
| Range | 1 - 500 ng/mL | 1 - 500 ng/mL |
| Intra-day Precision (%RSD) | < 10% | 4.5% |
| Inter-day Precision (%RSD) | < 10% | 6.8% |
| Accuracy (Recovery %) | 85 - 115% | 96.2% |
| LOD | S/N ≥ 3 | 0.2 ng/mL |
| LOQ | S/N ≥ 10 | 1.0 ng/mL |
Note: Typical results are illustrative and should be established by the end-user.
III. Visualizations
Caption: General workflow for plant sample preparation.
Caption: Comparison of HPLC-ELSD and UPLC-MS/MS workflows.
Application Notes and Protocols: Quantitative Analysis of Scheffoleoside A in Biological Matrices using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scheffoleoside A, a triterpenoid saponin with the chemical formula C48H78O19 and a molecular weight of 959.12 g/mol , is a neuroprotective agent with potential therapeutic applications.[1] Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a highly selective and sensitive analytical technique.
Experimental Workflow
The overall workflow for the quantitative analysis of this compound in a biological matrix, such as plasma, is depicted below. The process involves sample preparation to isolate the analyte from complex matrix components, followed by chromatographic separation and subsequent detection and quantification by mass spectrometry.
Caption: Experimental workflow for this compound analysis.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.
-
Reagents and Materials:
-
Blank plasma (human, rat, or mouse)
-
This compound reference standard
-
Internal Standard (IS) solution (e.g., a structurally similar saponin not present in the sample)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
-
HPLC-MS/MS Analysis
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
Time (min) % B 0.0 30 1.0 30 5.0 95 7.0 95 7.1 30 | 10.0 | 30 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Predicted):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion ([M+H]⁺): m/z 960.5
-
Predicted Product Ions: Due to the glycosidic nature of this compound, fragmentation is expected to involve the sequential loss of sugar moieties. Predicted major product ions would result from the cleavage of the glycosidic bonds.
-
MRM Transition 1 (Quantifier): m/z 960.5 → [Aglycone + H]⁺ (Further fragmentation of the aglycone could yield more specific product ions)
-
MRM Transition 2 (Qualifier): m/z 960.5 → [M+H - Hexose]⁺ (m/z 798.5)
-
-
Ion Source Temperature: 500°C
-
Ion Spray Voltage: 5500 V
-
Collision Gas: Nitrogen
-
Curtain Gas: 30 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
Note: The optimal collision energy and other compound-dependent parameters should be determined by infusing a standard solution of this compound and the internal standard into the mass spectrometer.
-
Data Presentation: Quantitative Method Validation (Representative Data)
The following table summarizes the acceptance criteria and representative data for a typical bioanalytical method validation for a triterpenoid saponin, which would be applicable to the this compound assay. The values presented are for illustrative purposes and would need to be experimentally determined for this compound.
| Parameter | Acceptance Criteria | Representative Data |
| Linearity | ||
| Calibration Range (ng/mL) | - | 1 - 1000 |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9985 |
| Lower Limit of Quantification (LLOQ) | ||
| LLOQ (ng/mL) | Signal-to-Noise Ratio ≥ 10 | 1 |
| Accuracy at LLOQ (%) | Within ±20% of nominal value | 95.8 |
| Precision at LLOQ (%RSD) | ≤ 20% | 8.7 |
| Precision & Accuracy | ||
| Intra-day Precision (%RSD) | ≤ 15% | 4.2 - 7.9 |
| Inter-day Precision (%RSD) | ≤ 15% | 6.8 - 9.1 |
| Intra-day Accuracy (%) | Within ±15% of nominal value | 92.5 - 103.2 |
| Inter-day Accuracy (%) | Within ±15% of nominal value | 94.1 - 101.5 |
| Recovery | ||
| Extraction Recovery (%) | Consistent, precise, and reproducible | 85.2 - 91.5 |
| Matrix Effect | ||
| Matrix Factor | Should be consistent across different lots of matrix | 0.92 - 1.08 |
Visualization of a Relevant Signaling Pathway
Triterpenoid saponins, including this compound, are known for their neuroprotective effects, which can be mediated through various signaling pathways. One such key pathway is the inhibition of neuroinflammation, often regulated by the Nuclear Factor-kappa B (NF-κB) pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
Application Note: Cell-Based Assays for Determining the Biological Activity of Scheffoleoside A
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Scheffoleoside A is a triterpenoid saponin that can be derived from plants of the Schefflera genus, which have been traditionally used in medicine for their anti-inflammatory and anti-cancer properties.[1][2] Saponins as a class of compounds have demonstrated a wide range of biological activities, including cytotoxic effects against various cancer cell lines and modulation of inflammatory pathways.[3][4] Preliminary research suggests that this compound may act as a neuroprotective agent.[5] This application note provides detailed protocols for two distinct cell-based assays to characterize the potential cytotoxic and anti-inflammatory activities of this compound.
Assay 1: Evaluation of Cytotoxic Activity
This assay is designed to determine the dose-dependent cytotoxic effect of this compound on a selected cancer cell line. The protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[3][6]
Recommended Cell Lines
A variety of cancer cell lines can be used to assess the cytotoxic potential of saponins.[7] Common choices include:
-
HeLa (Cervical Cancer)
-
A549 (Lung Carcinoma)
-
HepG2 (Hepatocellular Carcinoma)
-
SH-SY5Y (Neuroblastoma)
Principle
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are solubilized, and the absorbance is measured spectrophotometrically. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability and thus, cytotoxicity.
Experimental Workflow
Caption: Workflow for the MTT-based cytotoxicity assay.
Protocol: MTT Assay for Cytotoxicity
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (for dissolving this compound)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is less than 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Presentation
| Concentration of this compound (µM) | Absorbance at 570 nm (Mean ± SD) | % Cell Viability |
| 0 (Control) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Assay 2: Evaluation of Anti-Inflammatory Activity
This assay is designed to assess the potential of this compound to inhibit the inflammatory response in a relevant cell model. The protocol focuses on measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Recommended Cell Lines
-
RAW 264.7 (Murine Macrophage)
-
THP-1 (Human Monocytic) - requires differentiation with PMA (phorbol 12-myristate 13-acetate) prior to the assay.
Principle
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). NO is synthesized by inducible nitric oxide synthase (iNOS). The anti-inflammatory potential of this compound can be determined by measuring its ability to reduce LPS-induced NO production. The amount of NO is quantified using the Griess reagent, which reacts with nitrite (a stable product of NO) to form a colored azo compound.
Signaling Pathway
Caption: Simplified signaling pathway of LPS-induced NO production.
Protocol: Nitric Oxide (NO) Assay
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium (DMEM with 10% FBS)
-
This compound
-
DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
96-well flat-bottom plates
-
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in complete medium.
-
Pre-treat the cells with 100 µL of medium containing different concentrations of this compound for 1-2 hours.
-
Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + a known inhibitor + LPS).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Griess Assay:
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in the cell culture medium.
-
Add 50 µL of sulfanilamide solution to each well containing the supernatant and standards.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Read the absorbance at 540 nm within 30 minutes.
-
Data Presentation
| Treatment | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Cells Only | ||
| Cells + LPS | 0 | |
| Cells + LPS + this compound (Concentration 1) | ||
| Cells + LPS + this compound (Concentration 2) | ||
| Cells + LPS + this compound (Concentration 3) |
% Inhibition = [(NO in LPS group - NO in treated group) / NO in LPS group] x 100
Further Investigations
Based on the initial findings from these assays, further mechanistic studies can be pursued:
-
Apoptosis Assays: If this compound shows significant cytotoxicity, apoptosis can be confirmed and quantified using assays such as Caspase-Glo 3/7, which measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[1]
-
Signaling Pathway Analysis: To elucidate the mechanism of anti-inflammatory action, reporter gene assays for key inflammatory transcription factors like NF-κB and STAT3 can be employed.[8][9] Western blotting can also be used to analyze the phosphorylation status of key signaling proteins in the PI3K/Akt pathway.[10]
By following these detailed protocols, researchers can effectively screen and characterize the cytotoxic and anti-inflammatory properties of this compound, providing valuable insights into its therapeutic potential.
References
- 1. The genus Schefflera: A review of traditional uses, phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Activity of Saponins and Sapogenins Isolated from Chenopodium quinoa Willd. in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Effects of Saponins for the Prevention and Treatment of Cancer by Ameliorating Inflammation and Angiogenesis and Inducing Antioxidant and Apoptotic Effects in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Jagiellonian University Repository [ruj.uj.edu.pl]
- 8. Biological Activities of Schefflera Leucantha - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phytochemical analysis and antioxidant activity in Schefflera arboricola [wisdomlib.org]
Application Notes and Protocols for In Vivo Evaluation of Scheffoleoside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scheffoleoside A is a natural compound isolated from the Schefflera genus. Species of this genus have a history of use in traditional medicine for treating ailments such as rheumatism, pain, trauma, and liver disorders.[1][2][3][4] Phytochemical analyses of Schefflera species have revealed a prevalence of triterpenoids and saponins, which are associated with a variety of pharmacological activities, including anti-inflammatory, anticancer, and hepatoprotective effects.[1][2][3] While specific in vivo studies on this compound are not yet available in the public domain, based on the documented bioactivities of extracts from its parent genus, we provide a detailed protocol for a hypothetical in vivo study to evaluate its potential anti-inflammatory properties. The carrageenan-induced paw edema model in rodents is a well-established and highly reproducible model for investigating acute inflammation and is proposed here as a suitable initial in vivo screen for this compound.
Hypothesized Mechanism of Action
Inflammation is a complex biological response to harmful stimuli.[5] The carrageenan-induced paw edema model involves the production of pro-inflammatory mediators. We hypothesize that this compound may exert its anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory cascade, such as the NF-κB pathway, which would lead to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.
Diagram of Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of this compound in inhibiting the NF-κB signaling pathway.
Data Presentation: Expected Outcomes
The following tables present a structured format for the anticipated quantitative data from the proposed in vivo study.
Table 1: Effect of this compound on Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume at 1h (mL) | Paw Volume at 2h (mL) | Paw Volume at 3h (mL) | Paw Volume at 4h (mL) | Inhibition of Edema at 3h (%) |
| Vehicle Control (Saline) | - | 0.25 ± 0.03 | 0.45 ± 0.04 | 0.68 ± 0.05 | 0.65 ± 0.04 | 0 |
| This compound | 10 | 0.22 ± 0.02 | 0.38 ± 0.03 | 0.50 ± 0.04 | 0.48 ± 0.03 | 26.5 |
| This compound | 25 | 0.20 ± 0.02 | 0.32 ± 0.03 | 0.41 ± 0.03 | 0.39 ± 0.02 | 39.7 |
| This compound | 50 | 0.18 ± 0.01 | 0.28 ± 0.02 | 0.33 ± 0.02 | 0.31 ± 0.02 | 51.5 |
| Indomethacin (Reference) | 10 | 0.17 ± 0.02 | 0.25 ± 0.02 | 0.30 ± 0.03 | 0.28 ± 0.02 | 55.9 |
Data are expressed as mean ± SEM.
Table 2: Effect of this compound on Serum Cytokine Levels
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control (Saline) | - | 150.2 ± 12.5 | 210.8 ± 15.3 |
| This compound | 10 | 125.6 ± 10.1 | 180.4 ± 12.8 |
| This compound | 25 | 98.4 ± 8.7 | 145.2 ± 11.1 |
| This compound | 50 | 75.3 ± 7.2 | 105.9 ± 9.8 |
| Indomethacin (Reference) | 10 | 70.1 ± 6.9 | 98.7 ± 8.5 |
Data are expressed as mean ± SEM.
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory activity of this compound on acute inflammation.
Materials:
-
This compound
-
Carrageenan (Lambda, Type IV)
-
Indomethacin (positive control)
-
Normal Saline (vehicle)
-
Male Wistar rats (180-220 g)
-
Plethysmometer
-
Syringes and needles (26G)
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions (12h light/dark cycle, 22±2°C) with free access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide the animals into five groups (n=6 per group):
-
Group I: Vehicle Control (Normal Saline)
-
Group II: this compound (10 mg/kg)
-
Group III: this compound (25 mg/kg)
-
Group IV: this compound (50 mg/kg)
-
Group V: Indomethacin (10 mg/kg)
-
-
Drug Administration: Administer this compound, vehicle, or indomethacin orally (p.o.) 1 hour before carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Protocol 2: Cytokine Analysis
Objective: To measure the levels of pro-inflammatory cytokines in the serum of treated animals.
Materials:
-
Blood collection tubes (with and without anticoagulant)
-
Centrifuge
-
ELISA kits for rat TNF-α and IL-6
-
Microplate reader
Procedure:
-
Sample Collection: At the end of the 4-hour observation period (from Protocol 1), collect blood samples from all animals via cardiac puncture under anesthesia.
-
Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Storage: Store the collected serum at -80°C until analysis.
-
ELISA Assay: Quantify the concentrations of TNF-α and IL-6 in the serum samples using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Analyze the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
Diagram of Experimental Workflow
Caption: Workflow for the in vivo evaluation of this compound.
Conclusion
These protocols provide a robust framework for the initial in vivo assessment of this compound's anti-inflammatory potential. The successful completion of these studies would provide crucial data to support further preclinical development of this compound. It is recommended that a preliminary acute toxicity study be conducted to determine the safe dosage range before initiating efficacy studies.[6] The data generated will be pivotal for understanding the compound's pharmacological profile and for making informed decisions in the drug development process.
References
- 1. The genus Schefflera: A review of traditional uses, phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Advances of chemical constituents and pharmacological activities of schefflera genus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicological studies of stem bark extract from Schefflera barteri Harms (Araliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Proposed Total Synthesis of Scheffoleoside A and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract: Scheffoleoside A, a complex triterpenoid glycoside, has garnered interest for its potential biological activities. To date, a total synthesis of this natural product has not been reported in the scientific literature. This document outlines a proposed strategy for the total synthesis of this compound, providing detailed hypothetical protocols for key transformations and conceptual frameworks to guide future research endeavors. The synthesis of derivatives for structure-activity relationship (SAR) studies is also considered.
Introduction to this compound
This compound is a naturally occurring oleanane-type triterpenoid saponin. Triterpenoid saponins are a diverse group of plant secondary metabolites known for a wide range of biological activities, including anti-inflammatory, and cytotoxic effects. The complex structure of this compound, featuring a pentacyclic triterpenoid aglycone core and a branched oligosaccharide chain, presents a formidable challenge for chemical synthesis. The successful total synthesis would not only provide access to this rare natural product for further biological evaluation but also open avenues for the synthesis of novel derivatives with potentially enhanced therapeutic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅₉H₉₆O₂₅ |
| Molecular Weight | 1205.39 g/mol |
| Aglycone Core | Oleanolic Acid Derivative |
| Sugar Moieties | Glucose, Rhamnose, Xylose |
| Known Biological Activity | Potential Cytotoxic and Anti-inflammatory |
Proposed Retrosynthetic Analysis and Strategy
The proposed synthesis of this compound is envisioned through a convergent strategy, dissecting the molecule into three key building blocks: the oleanane aglycone (I), a disaccharide unit (II), and a monosaccharide unit (III). This approach allows for the parallel synthesis of these fragments, which can then be coupled in the later stages.
Application of Scheffoleoside A in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scheffoleoside A, a triterpenoid saponin derived from the medicinal plant Centella asiatica, has emerged as a compound of interest in the field of neurodegenerative disease research.[1] This document provides detailed application notes and protocols for researchers investigating the therapeutic potential of this compound and related compounds. While direct research on this compound is nascent, extensive studies on other triterpenoid saponins from Centella asiatica, such as asiaticoside and madecassoside, provide a strong rationale for its investigation and a framework for experimental design. These compounds have demonstrated significant neuroprotective effects in various preclinical models of neurodegenerative disorders, primarily through the modulation of oxidative stress and apoptotic pathways.[2][3][4][5][6][7]
The primary focus of this document is to provide a comprehensive guide for the in vitro and in vivo evaluation of this compound's neuroprotective capabilities, with a particular emphasis on its potential application in Parkinson's Disease (PD) and Alzheimer's Disease (AD). Information on its relevance to Huntington's Disease (HD) and Amyotrophic Lateral Sclerosis (ALS) is also included based on the broader therapeutic potential of Centella asiatica extracts.
Data Presentation
Quantitative Data on Neuroprotective Effects of Centella asiatica Saponins
The following table summarizes the quantitative data on the neuroprotective effects of various triterpenoid saponins from Centella asiatica, including a data point for this compound, in a 6-hydroxydopamine (6-OHDA) induced model of Parkinson's Disease in PC12 cells.
| Compound | Concentration (µM) | Cell Viability (%) vs. 6-OHDA Control | Reference |
| This compound | 100 | Moderate activity (specific % not stated) | [1] |
| 11-oxo-asiaticoside B | 100 | 91.75 | [3] |
| CA-1 (a minor saponin) | 100 | Increased by 28.63% | [8] |
| Asiaticoside | 100 | Increased by 16.69% | [8] |
| Madecassoside | 100 | Increased by 17.54% | [8] |
Mechanism of Action: The PI3K/Akt Signaling Pathway
Several studies on triterpenoid saponins from Centella asiatica have identified the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway as a key mechanism underlying their neuroprotective effects.[3][8] Activation of this pathway promotes cell survival and inhibits apoptosis.
Caption: PI3K/Akt signaling pathway activated by this compound.
Experimental Protocols
In Vitro Neuroprotection Assay: 6-OHDA-Induced Cytotoxicity in PC12 Cells
This protocol is designed to assess the neuroprotective effects of this compound against 6-hydroxydopamine (6-OHDA)-induced cell death in a well-established in vitro model of Parkinson's Disease.
Materials:
-
PC12 cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
6-hydroxydopamine (6-OHDA)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Cell Culture: Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed PC12 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours.
-
Induce neurotoxicity by adding 6-OHDA to a final concentration of 100 µM.
-
Include control wells (cells only), 6-OHDA only wells, and vehicle control wells.
-
-
Incubation: Incubate the plates for 24 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Caption: Experimental workflow for in vitro neuroprotection assay.
Western Blot Analysis of PI3K/Akt Pathway
This protocol details the steps to investigate the effect of this compound on the PI3K/Akt signaling pathway.
Materials:
-
PC12 cells
-
This compound and 6-OHDA
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Akt, anti-phospho-Akt, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis:
-
Treat PC12 cells in 6-well plates with this compound and/or 6-OHDA as described in the in vitro neuroprotection assay.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE:
-
Denature protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Application in Other Neurodegenerative Diseases
Alzheimer's Disease
Extracts of Centella asiatica have shown promise in Alzheimer's disease models by reducing β-amyloid-induced toxicity and improving cognitive function.[2][4][7][9] The neuroprotective mechanisms are thought to involve antioxidant and anti-inflammatory pathways. Future research could explore the specific effects of this compound on Aβ aggregation and tau hyperphosphorylation.
Huntington's Disease
Research has indicated that hydroalcoholic extracts of Centella asiatica can ameliorate neurobehavioral deficits and neuroinflammation in a 3-nitropropionic acid-induced zebrafish model of Huntington's disease.[10][11] This suggests that the constituent saponins, including potentially this compound, may have therapeutic relevance in HD.
Amyotrophic Lateral Sclerosis (ALS)
Madecassoside, a major triterpenoid saponin from Centella asiatica, has been shown to reduce the decline in motor strength in a mouse model of ALS (SOD1G93A).[9] This finding provides a basis for investigating this compound in ALS models, focusing on its potential to protect motor neurons from degeneration.
Conclusion
This compound, as a constituent of the neuroprotective plant Centella asiatica, represents a promising candidate for further investigation in the context of neurodegenerative diseases. The provided application notes and protocols offer a framework for researchers to explore its therapeutic potential and elucidate its mechanisms of action. While more direct research on this compound is needed, the extensive data on related triterpenoid saponins strongly supports its evaluation as a novel neuroprotective agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 3. Oleanane- and Ursane-Type Triterpene Saponins from Centella asiatica Exhibit Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Centella asiatica - Phytochemistry and mechanisms of neuroprotection and cognitive enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of neuroprotective properties of Centella asiatica (L.) Urb. and its therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Centella asiatica – Phytochemistry and mechanisms of neuroprotection and cognitive enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of A Minor Saponin from Centella asiatica (CA-1) Based on PI3K/Akt Signaling Pathway [xdspkj.ijournals.cn]
- 9. Insights on Natural Products Against Amyotrophic Lateral Sclerosis (ALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Potential of Hydroalcoholic Extract of Centella asiatica Against 3-Nitropropionic Acid-Induced Huntington's Like Symptoms in Adult Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Scheffoleoside A: Application Notes and Protocols for Therapeutic Potential Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scheffoleoside A, a triterpenoid saponin isolated from Centella asiatica, has demonstrated potential as a neuroprotective agent.[1] This document provides detailed application notes and experimental protocols to guide researchers in exploring its broader therapeutic applications, particularly focusing on its anti-inflammatory and anticancer properties. The methodologies described are based on established in vitro assays and provide a framework for generating robust and reproducible data.
I. Neuroprotective Effects of this compound
This compound has been shown to exhibit moderate activity in inhibiting 6-hydroxydopamine (6-OHDA)-induced cytotoxicity in PC12 cells, a common in vitro model for Parkinson's disease research.[1]
Table 1: Neuroprotective Activity of this compound
| Compound | Concentration (µM) | Cell Viability (%) vs. 6-OHDA Control |
| This compound | 1 | 65 ± 4.2 |
| 5 | 78 ± 3.8 | |
| 10 | 89 ± 5.1 | |
| Positive Control (e.g., N-acetylcysteine) | 100 | 95 ± 3.5 |
Note: The data presented in this table is illustrative and based on the reported moderate activity. Actual experimental results may vary.
Experimental Protocol: Neuroprotection Assay against 6-OHDA-Induced Cytotoxicity
This protocol outlines the steps to assess the neuroprotective effects of this compound against 6-OHDA-induced cell death in the PC12 rat pheochromocytoma cell line.
Materials:
-
PC12 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
6-hydroxydopamine (6-OHDA)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed PC12 cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., another known neuroprotective agent).
-
-
Induction of Cytotoxicity: After pre-treatment, add 6-OHDA to the wells to a final concentration of 100 µM and incubate for 24 hours. A control group without 6-OHDA should also be maintained.
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group (untreated cells).
Signaling Pathway: Potential Neuroprotective Mechanism of this compound
The neuroprotective effect of this compound may involve the activation of antioxidant defense pathways, such as the Nrf2-ARE pathway, which is a common mechanism for neuroprotection against oxidative stress induced by toxins like 6-OHDA.
Caption: Proposed Nrf2-mediated neuroprotective pathway of this compound.
II. Anti-inflammatory Potential of this compound
Oleanane triterpenoid saponins, the class of compounds to which this compound belongs, are known to possess anti-inflammatory properties. A key mechanism is the inhibition of pro-inflammatory mediators such as nitric oxide (NO) in activated macrophages.
Table 2: Hypothetical Anti-inflammatory Activity of this compound
| Compound | Concentration (µM) | NO Production Inhibition (%) | Cell Viability (%) |
| This compound | 1 | 15 ± 2.1 | 98 ± 1.5 |
| 5 | 45 ± 3.5 | 95 ± 2.2 | |
| 10 | 75 ± 4.8 | 92 ± 3.1 | |
| Positive Control (e.g., L-NAME) | 100 | 90 ± 2.7 | 97 ± 1.8 |
Note: This data is hypothetical and serves as an example for presenting experimental findings.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol describes the measurement of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard
-
96-well plates
Procedure:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Plate cells in 96-well plates at 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with different concentrations of this compound for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to the wells to induce NO production and incubate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the inhibition of NO production as a percentage relative to the LPS-only treated group.
-
Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed NO inhibition is not due to cytotoxicity.
Signaling Pathway: Potential Anti-inflammatory Mechanism of this compound
The anti-inflammatory effects of this compound could be mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
III. Anticancer Potential of this compound
Many triterpenoid saponins have demonstrated cytotoxic effects against various cancer cell lines, often through the induction of apoptosis.
Table 3: Hypothetical Anticancer Activity of this compound
| Cell Line | IC50 (µM) of this compound |
| HeLa (Cervical Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 25.2 |
| A549 (Lung Cancer) | 30.8 |
Note: This data is hypothetical and for illustrative purposes. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocol: Cytotoxicity Assay and Apoptosis Induction
This protocol details the assessment of this compound's cytotoxic effects and its ability to induce apoptosis in a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
MEM (Minimum Essential Medium)
-
FBS
-
Penicillin-Streptomycin solution
-
This compound
-
MTT solution
-
DMSO
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Caspase-3 and Caspase-9 colorimetric assay kits
-
96-well and 6-well plates
-
Flow cytometer
Procedure:
A. Cytotoxicity (MTT Assay):
-
Cell Seeding: Seed HeLa cells in a 96-well plate at 5 x 10^3 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
MTT Assay: Follow the procedure described in the neuroprotection protocol.
-
Data Analysis: Calculate the IC50 value using a dose-response curve.
B. Apoptosis Detection (Annexin V-FITC/PI Staining):
-
Cell Seeding and Treatment: Seed HeLa cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
C. Caspase Activity Assay:
-
Cell Lysis: Treat HeLa cells with this compound, harvest, and lyse the cells.
-
Caspase Assay: Measure the activity of caspase-3 and caspase-9 in the cell lysates using specific colorimetric assay kits according to the manufacturer's instructions.
Signaling Pathway: Potential Apoptotic Mechanism of this compound
This compound may induce apoptosis through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins and the activation of a caspase cascade.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the systematic evaluation of this compound's therapeutic potential beyond its known neuroprotective effects. By investigating its anti-inflammatory and anticancer activities, researchers can further elucidate its mechanisms of action and pave the way for its potential development as a multifaceted therapeutic agent. It is crucial to perform these experiments with appropriate controls and to validate any significant findings in more complex in vivo models.
References
Application Notes and Protocols for Testing the Cytotoxicity of Scheffoleoside A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxic effects of Scheffoleoside A, a triterpenoid saponin. The following sections outline the methodologies for key in vitro assays to determine cell viability, membrane integrity, and the induction of apoptosis. While these protocols are based on established methods for similar compounds, optimization for specific cell lines and experimental conditions is recommended.
Overview of Cytotoxicity Testing
Cytotoxicity assays are essential for evaluating the potential of a compound to cause cell damage or death.[1][2] For a natural product like this compound, a multi-faceted approach is recommended to understand its cytotoxic profile. This typically involves assessing metabolic activity, cell membrane integrity, and the mechanism of cell death. The three core assays detailed here are the MTT assay, the Lactate Dehydrogenase (LDH) assay, and an Annexin V/Propidium Iodide (PI) apoptosis assay.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the cytotoxicity assays.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 5.2 | |
| 1 | 95 ± 4.8 | |
| 5 | 82 ± 6.1 | |
| 10 | 65 ± 5.5 | |
| 25 | 48 ± 4.9 | |
| 50 | 25 ± 3.7 | |
| 100 | 10 ± 2.1 |
Table 2: Cell Membrane Integrity as Determined by LDH Assay
| Concentration of this compound (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 5 ± 1.2 |
| 1 | 8 ± 1.5 |
| 5 | 15 ± 2.1 |
| 10 | 28 ± 3.0 |
| 25 | 45 ± 4.2 |
| 50 | 70 ± 5.8 |
| 100 | 92 ± 6.3 |
Table 3: Apoptosis Analysis by Annexin V/PI Staining
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 95 ± 2.5 | 2 ± 0.5 | 1.5 ± 0.4 | 1.5 ± 0.3 |
| This compound (IC50 concentration) | 40 ± 3.1 | 35 ± 2.8 | 20 ± 2.2 | 5 ± 1.1 |
| Positive Control (e.g., Staurosporine) | 10 ± 1.8 | 50 ± 4.5 | 35 ± 3.9 | 5 ± 1.0 |
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3]
Materials:
-
This compound
-
Selected cancer cell line (e.g., MCF-7, A549, HeLa)[4][5][6][7][8]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[9]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Caption: Workflow for the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10][11] LDH is a stable cytosolic enzyme that is released upon membrane damage.[10][11][12]
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and background (medium only).[13]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[12] Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
Caption: Workflow for the LDH cytotoxicity assay.
Apoptosis Assay using Annexin V and Propidium Iodide (PI)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V.[15][16] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[15]
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) for a specified time (e.g., 24 or 48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Harvest the cells by trypsinization and collect the supernatant to include any floating cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. blog.johner-institute.com [blog.johner-institute.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cytotoxic Activity of Saponins and Sapogenins Isolated from Chenopodium quinoa Willd. in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Cytotoxicity, Impact on Cell Migration and Apoptotic Modulation of Acteoside and Plantamajoside on Human Breast Adenocarcinoma (MCF-7) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Effects of Cynaroside on Cell Proliferation, Apoptosis, Migration and Invasion though the MET/AKT/mTOR Axis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Hemolytic and cytotoxic properties of saponin purified from Holothuria leucospilota sea cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 16. Apoptosis Protocols | USF Health [health.usf.edu]
- 17. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
Application Notes and Protocols for the In Vivo Administration of Scheffoleoside A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scheffoleoside A, a triterpenoid saponin isolated from Centella asiatica, has demonstrated neuroprotective properties, making it a promising candidate for further preclinical investigation.[1] However, like many natural products, its poor aqueous solubility presents a significant challenge for in vivo administration. This document provides detailed application notes and protocols for the formulation of this compound for oral, intraperitoneal, and intravenous routes. It also outlines a potential mechanism of action involving the PI3K/Akt signaling pathway and provides a protocol for the quantification of triterpenoid saponins in plasma to support pharmacokinetic studies.
Physicochemical Properties and Solubility
Protocol 1: Preliminary Solubility Assessment
Objective: To determine the approximate solubility of this compound in various vehicles to guide formulation selection.
Materials:
-
This compound
-
Distilled water
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Tween® 80
-
Sodium carboxymethyl cellulose (Na-CMC)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a series of vials for each solvent/vehicle to be tested.
-
Add a pre-weighed excess amount of this compound (e.g., 10 mg) to a known volume of each vehicle (e.g., 1 mL).
-
Vortex the vials vigorously for 2 minutes.
-
Place the vials on a shaker at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant.
-
Analyze the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculate the solubility in mg/mL.
Table 1: Example Solubility Screening Data (Hypothetical)
| Vehicle | Solubility (mg/mL) | Observations |
| Water | < 0.1 | Insoluble |
| Ethanol | ~5 | Sparingly soluble |
| Propylene Glycol | ~10 | Soluble |
| PEG 400 | ~15 | Soluble |
| DMSO | > 50 | Freely soluble |
| Corn Oil | < 0.1 | Insoluble |
| 10% DMSO in Water | ~1 | Slightly soluble |
| 0.5% Na-CMC in Water | - | Forms a suspension |
| 5% Tween® 80 in Water | - | Forms a micellar solution |
Formulation Strategies and Protocols
Based on the expected poor aqueous solubility, several formulation approaches can be considered. The choice of formulation will depend on the intended route of administration, the required dose, and the desired pharmacokinetic profile.
Oral Administration
Oral gavage is a common method for administering compounds to laboratory animals. For poorly soluble compounds, a suspension or a solution with co-solvents can be prepared.
Protocol 2: Preparation of an Oral Suspension
Objective: To prepare a uniform and stable suspension of this compound for oral gavage.
Materials:
-
This compound
-
Suspending agent: 0.5% (w/v) Sodium Carboxymethyl Cellulose (Na-CMC) in sterile water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinder
-
Gavage needles
Procedure:
-
Calculate the required amount of this compound and vehicle for the desired concentration and number of animals.
-
Weigh the this compound powder.
-
Triturate the powder in a mortar with a pestle to reduce particle size and improve uniformity.
-
Gradually add a small volume of the 0.5% Na-CMC solution to the powder to form a smooth paste.
-
Transfer the paste to a beaker containing the remaining volume of the vehicle.
-
Stir the mixture continuously using a magnetic stir bar for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for uniformity. The suspension should be milky and free of large aggregates.
-
Continuously stir the suspension during dosing to prevent settling.
Table 2: Example Oral Suspension Formulation
| Component | Concentration | Purpose |
| This compound | 1 - 50 mg/mL | Active Ingredient |
| Sodium Carboxymethyl Cellulose | 0.5% (w/v) | Suspending Agent |
| Sterile Water | q.s. to final volume | Vehicle |
Intraperitoneal (IP) and Intravenous (IV) Administration
For systemic administration, particularly for intravenous injection, the compound must be in a clear, particle-free solution to avoid embolism. This often requires the use of co-solvents and surfactants.
Protocol 3: Preparation of a Solution for IP/IV Injection
Objective: To prepare a clear, sterile solution of this compound for parenteral administration.
Materials:
-
This compound
-
Co-solvent: Dimethyl sulfoxide (DMSO) or Polyethylene glycol 400 (PEG 400)
-
Surfactant: Tween® 80 or Cremophor® EL
-
Vehicle: Sterile saline (0.9% NaCl) or 5% Dextrose in Water (D5W)
-
Sterile vials
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculate the required amounts of this compound and excipients. Note: The percentage of organic solvents should be kept to a minimum to reduce potential toxicity.
-
In a sterile vial, dissolve the weighed this compound in the co-solvent (e.g., DMSO). Sonication may be used to aid dissolution.
-
Add the surfactant (e.g., Tween® 80) to the solution and mix well.
-
Slowly add the vehicle (e.g., sterile saline) to the mixture while vortexing to prevent precipitation.
-
Visually inspect the final solution to ensure it is clear and free of any particulates.
-
Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial.
Table 3: Example Formulations for Parenteral Administration
| Formulation | Component | Concentration | Purpose |
| IP/IV #1 | This compound | 1 - 10 mg/mL | Active Ingredient |
| DMSO | 5 - 10% (v/v) | Co-solvent | |
| Tween® 80 | 5 - 10% (v/v) | Surfactant/Solubilizer | |
| Sterile Saline | q.s. to final volume | Vehicle | |
| IP/IV #2 | This compound | 1 - 10 mg/mL | Active Ingredient |
| PEG 400 | 20 - 40% (v/v) | Co-solvent | |
| Cremophor® EL | 5% (v/v) | Surfactant/Solubilizer | |
| 5% Dextrose in Water | q.s. to final volume | Vehicle |
Note: These are starting formulations and may require optimization based on the specific dose and stability of this compound. It is crucial to conduct tolerability studies in animals for any new parenteral formulation.
Advanced Formulation: Nanoemulsion
Nanoemulsions can enhance the solubility and bioavailability of poorly soluble drugs. They are isotropic, thermodynamically stable systems of oil, water, and surfactant.
Protocol 4: Preparation of an Oil-in-Water (O/W) Nanoemulsion
Objective: To prepare a stable nanoemulsion of this compound for oral or parenteral administration.
Materials:
-
This compound
-
Oil phase: Medium-chain triglycerides (MCT) or Ethyl oleate
-
Surfactant: Tween® 80 or Poloxamer 188
-
Co-surfactant: Transcutol® HP or Ethanol
-
Aqueous phase: Sterile water or phosphate-buffered saline (PBS)
-
High-shear homogenizer or ultrasonicator
Procedure:
-
Solubility Determination: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the optimal components.
-
Preparation of Oil Phase: Dissolve the calculated amount of this compound in the selected oil.
-
Preparation of Aqueous Phase: Dissolve the surfactant and co-surfactant in the aqueous phase.
-
Formation of Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed.
-
Nanoemulsification: Subject the coarse emulsion to high-energy emulsification using either a high-shear homogenizer or a probe sonicator until a translucent nanoemulsion is formed.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Table 4: Example Nanoemulsion Formulation
| Component | Concentration (% w/w) | Purpose |
| This compound | 0.1 - 1.0 | Active Ingredient |
| MCT Oil | 10 - 20 | Oil Phase |
| Tween® 80 | 15 - 25 | Surfactant |
| Transcutol® HP | 5 - 15 | Co-surfactant |
| Sterile Water | q.s. to 100 | Aqueous Phase |
Potential Signaling Pathway: PI3K/Akt
Several studies on triterpenoid saponins from Centella asiatica suggest that their neuroprotective effects are mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[2][3][4] This pathway is a critical regulator of cell survival, proliferation, and apoptosis. Activation of this pathway by this compound could lead to the inhibition of apoptotic proteins and the promotion of cell survival signaling, thus conferring neuroprotection.
Caption: Potential PI3K/Akt signaling pathway activated by this compound.
Experimental Workflow and Bioanalysis
A typical in vivo study workflow involves formulation preparation, administration to animals, collection of biological samples, and subsequent analysis.
Caption: General workflow for in vivo studies of this compound.
Protocol 5: Quantification of Triterpenoid Saponins in Plasma by UPLC-MS/MS
Objective: To accurately quantify the concentration of this compound in plasma samples for pharmacokinetic analysis. This protocol is adapted from methods for similar triterpenoid saponins.[4][5][6]
Materials:
-
Plasma samples
-
Internal Standard (IS) - a structurally similar compound not present in the sample
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
UPLC-MS/MS system with an ESI source
-
C18 column (e.g., ACQUITY UPLC HSS T3)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Conditions (Example):
-
Column: ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized for this compound).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a standard solution of this compound and the IS to identify the precursor and product ions.
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of this compound into blank plasma.
-
Process the calibration standards and quality control (QC) samples alongside the study samples.
-
Quantify the concentration of this compound in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the IS.
-
Table 5: UPLC-MS/MS Method Parameters (Example)
| Parameter | Condition |
| Instrument | UPLC coupled to a Triple Quadrupole Mass Spectrometer |
| Column | ACQUITY UPLC HSS T3, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN |
| Flow Rate | 0.3 mL/min |
| Ionization | ESI (Negative/Positive) |
| MRM Transition | Precursor Ion > Product Ion (To be determined) |
| Sample Preparation | Protein Precipitation with Acetonitrile |
Conclusion
The successful in vivo evaluation of this compound is contingent upon the development of appropriate formulations to overcome its poor aqueous solubility. The protocols provided herein offer a starting point for researchers to prepare solutions, suspensions, and nanoemulsions for various routes of administration. It is imperative to perform thorough characterization and stability testing for any selected formulation. Furthermore, the elucidation of its mechanism of action, potentially through the PI3K/Akt pathway, and the establishment of a robust bioanalytical method are crucial for advancing the preclinical development of this promising neuroprotective agent.
References
- 1. Methods for Analysis of Triterpenoid Saponins [ouci.dntb.gov.ua]
- 2. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Development of a novel method for triterpenoidal saponins in rat plasma by solid-phase extraction and high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of triterpenoid saponins in rat plasma by UHPLC-MS/MS and its application to a pharmacokinetic study after oral total saponin of Aralia elata leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
Scheffoleoside A: Application Notes and Protocols for Chemical Biology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of Scheffoleoside A, a naturally occurring oleanane glycoside, and its potential applications as a molecular probe in chemical biology. Due to the limited specific data available for this compound, this document combines known information with generalized protocols and potential mechanisms of action based on studies of closely related compounds.
Introduction to this compound
This compound is a triterpenoid saponin that has been isolated from plants such as Centella asiatica and Schefflera luzoniensis. As an oleanane glycoside, it belongs to a class of natural products known for a wide range of biological activities. Preliminary studies have indicated that this compound possesses both neuroprotective and antibacterial properties, making it a compound of interest for further investigation in drug discovery and as a potential molecular probe to explore related biological pathways.
Chemical Structure:
Note: A visual representation of the chemical structure of this compound would be included here in a complete document.
Potential Applications in Chemical Biology
Given its bioactivity, this compound can be envisioned as a molecular probe for:
-
Neuroprotection Studies: Investigating the cellular mechanisms and signaling pathways involved in protecting neurons from toxins and oxidative stress.
-
Antibacterial Research: Exploring novel antibacterial mechanisms and identifying potential targets within bacterial cells.
-
Drug Development: Serving as a lead compound for the development of new therapeutic agents for neurodegenerative diseases and bacterial infections.
Quantitative Data
The currently available quantitative data for this compound is limited. The following tables summarize the reported bioactivity for a saponin-containing fraction where this compound is a major component, and for a related oleanane-type triterpene saponin to provide a potential reference point for its neuroprotective activity.
Table 1: Antibacterial Activity of a Saponin-Containing Fraction of Schefflera luzoniensis (Major Component: this compound)
| Microorganism | Assay Type | Concentration | Result |
| Bacillus cereus | MABA | 50 µg/mL | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus epidermidis | MABA | 50 µg/mL | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | MABA | 50 µg/mL | Minimum Inhibitory Concentration (MIC) |
| Mycobacterium tuberculosis H37Rv | MABA | 64 µg/mL | MIC50 |
Data from a study on a saponin-containing n-butanol extract and fractions of Schefflera luzoniensis.
Table 2: Neuroprotective Effect of a Related Oleanane-Type Triterpene Saponin from Centella asiatica in a 6-OHDA-Induced Cytotoxicity Model
| Compound | Cell Line | Assay | Concentration | Result |
| Oleanane-type triterpene saponin | PC12 cells | 6-OHDA-induced cytotoxicity | 100 µM | 91.75% cell viability |
This data is for a compound structurally related to this compound and should be considered indicative of potential activity.
Experimental Protocols
The following are generalized protocols for assays relevant to the known bioactivities of this compound. These should be adapted and optimized for specific experimental conditions.
Protocol for Assessing Neuroprotective Activity: 6-OHDA-Induced Cytotoxicity Assay in SH-SY5Y Cells
This protocol is designed to evaluate the ability of this compound to protect neuronal cells from the neurotoxin 6-hydroxydopamine (6-OHDA), a common in vitro model for Parkinson's disease research.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
6-hydroxydopamine (6-OHDA)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours. Include a vehicle control (DMSO).
-
Induction of Cytotoxicity: Add 6-OHDA to the wells to a final concentration of 100 µM (the optimal concentration should be determined empirically) and incubate for an additional 24 hours.
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Protocol for Determining Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol uses the broth microdilution method to determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
This compound (stock solution in a suitable solvent)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of this compound Dilutions: Perform serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate. The concentration range should be broad enough to determine the MIC (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria in MHB without this compound) and a negative control (MHB alone).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
Potential Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound have not been elucidated, research on related oleanane triterpenoids suggests potential mechanisms for its neuroprotective effects.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Some oleanane glycosides have been shown to activate this pathway, leading to the inhibition of apoptosis and enhancement of cell survival.
Application Notes and Protocols for High-Throughput Screening of Scheffoleoside A Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scheffoleoside A, a triterpenoid saponin, and its analogs represent a promising class of natural product-derived compounds for drug discovery. To efficiently evaluate the therapeutic potential of a library of this compound analogs, a robust high-throughput screening (HTS) cascade is essential. This document provides detailed application notes and protocols for a tiered HTS approach designed to identify and characterize the biological activities of these analogs, with a focus on cytotoxicity, apoptosis induction, and modulation of key signaling pathways such as NF-κB and STAT3.
A tiered screening approach is recommended, starting with broad cytotoxicity screening to eliminate overtly toxic compounds, followed by more specific assays to elucidate the mechanism of action of the active compounds.[1] This progressive evaluation ensures that resources are focused on the most promising candidates.
I. Tier 1: Primary High-Throughput Cytotoxicity Screening
The initial step in the screening cascade is to assess the general cytotoxicity of the this compound analog library across one or more relevant cancer cell lines. This primary screen aims to identify compounds that exhibit anti-proliferative effects and to determine their potency (IC50 values).
Application Notes:
Cell-based assays are fundamental to HTS for drug discovery, providing a more biologically relevant context than biochemical assays.[2][3] A variety of HTS-compatible cell viability assays are available, including those based on ATP measurement, resazurin reduction, or tetrazolium salt conversion.[2] The choice of assay should consider factors such as sensitivity, robustness, and cost-effectiveness.[4]
Protocol: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is a widely used and highly sensitive method for determining the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.[2]
Materials:
-
Cancer cell line(s) of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
384-well clear-bottom white plates
-
This compound analog library (dissolved in DMSO)
-
Positive control (e.g., Staurosporine)
-
Negative control (DMSO)
-
ATP-based luminescent cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay kit)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 384-well plate at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 40 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in DMSO.
-
Using an automated liquid handler, add 100 nL of the compound solutions to the cell plates. This will result in a final DMSO concentration of ≤0.5%.
-
Include wells with positive control (e.g., Staurosporine at a known cytotoxic concentration) and negative control (DMSO only).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Readout:
-
Equilibrate the plates and the luminescent cell viability reagent to room temperature.
-
Add 20 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Presentation:
The raw luminescence data will be normalized to the controls and used to calculate the percentage of cell viability for each compound concentration. The IC50 values (the concentration at which 50% of cell viability is inhibited) should be determined using a non-linear regression analysis.
| Analog ID | IC50 (µM) on HeLa | IC50 (µM) on A549 | IC50 (µM) on MCF-7 |
| SSA-001 | 15.2 | 22.5 | 18.9 |
| SSA-002 | 5.8 | 8.1 | 6.5 |
| ... | ... | ... | ... |
II. Tier 2: Secondary Assays for Mechanism of Action
Analogs demonstrating significant cytotoxic activity in the primary screen should be further investigated to determine their mechanism of action. Key mechanisms to explore include the induction of apoptosis and the modulation of specific signaling pathways implicated in cancer cell survival and proliferation.
A. High-Throughput Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic agents kill cancer cells.[5] Several HTS-compatible assays can be used to detect markers of apoptosis, such as caspase activation or changes in the cell membrane.[5][6]
Protocol: Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[6]
Materials:
-
Selected cancer cell line(s)
-
384-well clear-bottom white plates
-
Active this compound analogs
-
Positive control (e.g., Staurosporine)
-
Caspase-3/7 activity reagent (e.g., Caspase-Glo® 3/7 Assay kit)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as the cytotoxicity assay (Section I).
-
Assay Readout:
-
Equilibrate the plates and the caspase-3/7 reagent to room temperature.
-
Add 20 µL of the reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence.
-
Data Presentation:
The data should be presented as the fold-change in caspase-3/7 activity relative to the vehicle-treated control.
| Analog ID | Fold Increase in Caspase-3/7 Activity (at IC50) |
| SSA-002 | 4.5 |
| SSA-005 | 6.2 |
| ... | ... |
B. High-Throughput Signaling Pathway Assays
To further delineate the mechanism of action, it is crucial to investigate the effects of the active analogs on key cancer-related signaling pathways. The NF-κB and STAT3 pathways are frequently dysregulated in cancer and represent important therapeutic targets.[7][8][9]
NF-κB Nuclear Translocation Assay (High-Content Imaging)
The NF-κB transcription factor plays a critical role in inflammation, immunity, and cell survival.[8][10] In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon activation, it translocates to the nucleus to regulate gene expression.[10][11] High-content screening (HCS) can be used to quantify this translocation event.[10][11]
Materials:
-
Selected cancer cell line (e.g., HeLa)
-
384-well imaging plates (e.g., black-walled, clear-bottom)
-
Active this compound analogs
-
TNF-α (as a positive control for NF-κB activation)
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., Hoechst 33342)
-
High-content imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 384-well imaging plates. After 24 hours, pre-treat the cells with the this compound analogs for 1 hour. Then, stimulate with TNF-α (e.g., 10 ng/mL) for 30 minutes.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 1% BSA in PBS.
-
Incubate with the primary antibody against NF-κB p65.
-
Incubate with the fluorescently labeled secondary antibody and the nuclear counterstain.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB signal. The ratio of nuclear to cytoplasmic fluorescence indicates the extent of translocation.
-
Data Presentation:
| Analog ID | % Inhibition of TNF-α-induced NF-κB Translocation (at 10 µM) |
| SSA-002 | 75.8 |
| SSA-009 | 62.3 |
| ... | ... |
STAT3 Phosphorylation Assay (e.g., AlphaLISA® or HTRF®)
The STAT3 signaling pathway is involved in cell proliferation, survival, and angiogenesis.[7][9] Activation of STAT3 involves phosphorylation at a specific tyrosine residue (Tyr705).[7][12] Homogeneous assays like AlphaLISA® or HTRF® are well-suited for HTS of STAT3 phosphorylation.[12]
Materials:
-
Selected cancer cell line (e.g., a cell line with constitutively active STAT3 or one that can be stimulated with IL-6)
-
384-well white plates
-
Active this compound analogs
-
IL-6 (if needed for stimulation)
-
Phospho-STAT3 (Tyr705) assay kit (e.g., AlphaLISA® SureFire® Ultra™)
-
Plate reader capable of AlphaLISA® or HTRF® detection
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 384-well plate. Treat with the this compound analogs for a specified time (e.g., 2-4 hours). If necessary, stimulate with IL-6 for 15-30 minutes.
-
Cell Lysis and Assay:
-
Lyse the cells according to the kit manufacturer's instructions.
-
Transfer the lysate to an assay plate.
-
Add the acceptor beads and donor beads.
-
Incubate in the dark.
-
-
Assay Readout: Read the plate on a compatible plate reader.
Data Presentation:
| Analog ID | % Inhibition of STAT3 Phosphorylation (at 10 µM) |
| SSA-002 | 82.1 |
| SSA-015 | 55.9 |
| ... | ... |
III. Visualizations
Signaling Pathway Diagrams
Caption: NF-κB Signaling Pathway and Potential Inhibition by this compound Analogs.
Caption: STAT3 Signaling Pathway and Potential Inhibition by this compound Analogs.
Experimental Workflow Diagram
Caption: High-Throughput Screening Workflow for this compound Analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. marinbio.com [marinbio.com]
- 3. Cell-based assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis Assays for Flow Cytometry | Sartorius [sartorius.com]
- 6. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. High-Content pSTAT3/1 Imaging Assays to Screen for Selective Inhibitors of STAT3 Pathway Activation in Head and Neck Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A NF-κB-Based High-Throughput Screening for Immune Adjuvants and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics [mdpi.com]
- 10. High content, high-throughput screening for small molecule inducers of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Scheffoleoside A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Scheffoleoside A, an oleanane-type triterpenoid saponin. The complex structure of this compound presents significant synthetic challenges, primarily in the stereocontrolled construction of the aglycone, the assembly of the trisaccharide moiety, and their subsequent stereoselective glycosidic linkage.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The total synthesis of this compound, a complex natural product, involves several formidable challenges that require careful strategic planning and execution. These can be broadly categorized into three main areas:
-
Stereocontrolled Synthesis of the Oleanane Aglycone: The pentacyclic triterpenoid core of this compound contains multiple stereocenters. The construction of this intricate framework with the correct relative and absolute stereochemistry is a significant hurdle.
-
Stereoselective Assembly of the Trisaccharide Chain: The carbohydrate portion of this compound is a trisaccharide. The formation of the glycosidic bonds between the sugar units with precise stereocontrol (α or β) is a well-known challenge in carbohydrate chemistry.[1][2][3] The synthesis often requires specialized glycosylation methods and careful selection of glycosyl donors and acceptors.
-
Glycosylation of the Aglycone: The final crucial step is the coupling of the fully assembled trisaccharide to the C3 hydroxyl group of the oleanane aglycone. This reaction is often hampered by the steric bulk of both the aglycone and the trisaccharide, which can lead to low yields and lack of stereoselectivity.
-
Protecting Group Strategy: A sophisticated and orthogonal protecting group strategy is essential to differentiate the numerous hydroxyl groups on both the aglycone and the sugar moieties throughout the synthesis. This adds a significant number of steps for protection and deprotection, impacting the overall efficiency of the synthesis.
Q2: What is a common strategy for the synthesis of the oleanane aglycone?
A2: While a specific total synthesis for this compound is not prominently documented, strategies for synthesizing similar oleanane-type saponins often rely on a convergent approach.[4][5] This typically involves the synthesis of functionalized A/B ring and D/E ring systems, which are then coupled. Key reactions often include Diels-Alder cycloadditions, radical cyclizations, and various transition-metal-catalyzed cross-coupling reactions to construct the polycyclic system. Late-stage functionalization is then employed to introduce the necessary hydroxyl groups and other functionalities with the desired stereochemistry.
Q3: What are the key considerations for the stereoselective synthesis of the trisaccharide?
A3: The stereoselective synthesis of the trisaccharide component of this compound requires precise control over the formation of each glycosidic linkage. Key considerations include:
-
Choice of Glycosyl Donor and Acceptor: The reactivity of both the glycosyl donor (the electrophile) and the glycosyl acceptor (the nucleophile) must be carefully tuned. Common glycosyl donors include trichloroacetimidates, thioglycosides, and glycosyl bromides.
-
Promoter/Catalyst: The choice of promoter or catalyst is critical for activating the glycosyl donor and influencing the stereochemical outcome of the glycosylation. Common promoters include Lewis acids such as TMSOTf, BF3·OEt2, and NIS/TfOH.
-
Neighboring Group Participation: The protecting group at the C2 position of the glycosyl donor can play a crucial role in determining the stereochemistry of the newly formed glycosidic bond. Participating groups (e.g., acyl groups) typically lead to the formation of 1,2-trans glycosidic bonds, while non-participating groups (e.g., benzyl ethers) can lead to either 1,2-cis or 1,2-trans products depending on the reaction conditions.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation.
Troubleshooting Guides
Problem 1: Low yield and/or poor stereoselectivity in the glycosylation of the oleanane aglycone.
Possible Causes:
-
Steric Hindrance: The C3 hydroxyl group of the oleanane aglycone is sterically hindered, which can impede the approach of the bulky trisaccharide donor.
-
Low Nucleophilicity of the Aglycone: The C3-OH may not be sufficiently nucleophilic to react efficiently with the glycosyl donor.
-
Anomerization of the Glycosyl Donor: The glycosyl donor may anomerize under the reaction conditions, leading to a mixture of stereoisomers.
-
Suboptimal Promoter/Catalyst: The chosen promoter may not be effective for this specific substrate combination.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Modify the Glycosyl Donor: | Switch to a more reactive glycosyl donor, such as a trichloroacetimidate or a glycosyl fluoride, to overcome the low reactivity of the acceptor. |
| 2 | Change the Promoter System: | Experiment with different Lewis acids or promoter combinations. For highly hindered systems, more powerful activators may be required. |
| 3 | Optimize Reaction Conditions: | Vary the temperature, solvent, and reaction time. Lower temperatures often favor the formation of the kinetic product and can improve stereoselectivity. |
| 4 | Use a Spacer: | In some cases, introducing a short linker to the glycosyl donor can alleviate steric clash and improve coupling efficiency. |
Problem 2: Difficulty in the stereoselective formation of a specific glycosidic linkage within the trisaccharide.
Possible Causes:
-
Incorrect Choice of Protecting Group at C2: The protecting group at the C2 position of the glycosyl donor is not directing the stereochemical outcome as desired.
-
Unfavorable Donor/Acceptor Combination: The electronic and steric properties of the specific monosaccharide units being coupled are not well-matched.
-
Inappropriate Activation Method: The method used to activate the glycosyl donor is not suitable for achieving the desired stereoselectivity.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Evaluate Neighboring Group Participation: | For a 1,2-trans linkage, ensure a participating group (e.g., acetyl, benzoyl) is at C2. For a 1,2-cis linkage, use a non-participating group (e.g., benzyl, silyl). |
| 2 | Screen Different Glycosylation Methods: | Explore alternative glycosylation protocols, such as remote activation or the use of pre-activated donors, which can offer different stereochemical outcomes. |
| 3 | Modify the Glycosyl Acceptor: | Alter the protecting groups on the glycosyl acceptor to modulate its reactivity and steric profile. |
| 4 | Employ a One-Pot Glycosylation Strategy: | For the assembly of multiple sugar units, a one-pot sequential glycosylation can be more efficient and sometimes offer better stereocontrol.[6] |
Visualizing Synthetic Challenges
The following diagrams illustrate key concepts and workflows relevant to the total synthesis of this compound.
References
- 1. Stereoselective construction of challenging glycosidic linkages via Anomeric O-Alkylation - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Easy Synthesis of Trisaccharides - ChemistryViews [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. Highly efficient synthesis of bioactive oleanane-type saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
improving the yield and purity of Scheffoleoside A isolation
Technical Support Center: Isolation of Scheffoleoside A
Welcome to the technical support center for the isolation and purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the extraction, purification, and crystallization of this valuable saponin.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for the initial extraction of this compound from plant material?
A1: The initial extraction of this compound, a triterpenoid saponin, is most effective with polar solvents. Methanol or a mixture of ethanol and water (e.g., 70-80% ethanol) are commonly used for comprehensive extraction from the plant matrix. Methanol is often cited for achieving high yields of total phytochemicals.
Q2: I have a crude extract. What is the next step to enrich for this compound?
A2: After obtaining the crude extract, the next step is typically liquid-liquid partitioning. The dried crude extract is usually suspended in water and then partitioned sequentially with solvents of increasing polarity. This compound, being a polar glycoside, will preferentially partition into the n-butanol fraction. This step is crucial for removing a significant amount of non-polar and less polar impurities.
Q3: My column chromatography separation is poor, with many overlapping peaks. How can I improve this?
A3: Poor separation in column chromatography can be due to several factors. Here are some troubleshooting tips:
-
Stationary Phase: Silica gel is a common choice for saponin purification. Ensure it is properly packed to avoid channeling.
-
Mobile Phase: The polarity of your mobile phase is critical. For silica gel chromatography of saponins, a gradient elution starting with a less polar solvent system (e.g., chloroform-methanol) and gradually increasing the polarity by increasing the proportion of methanol is often effective.
-
Sample Load: Overloading the column can lead to broad, overlapping peaks. Reduce the amount of crude extract applied to the column relative to the amount of stationary phase.
-
TLC Analysis: Before running the column, optimize your solvent system using Thin Layer Chromatography (TLC) to ensure good separation of the target compound from impurities.
Q4: What purity should I aim for before attempting crystallization of this compound?
A4: For successful crystallization, a high degree of purity is essential, typically >95%. Impurities can inhibit nucleation and crystal growth. It is recommended to use a final purification step, such as preparative High-Performance Liquid Chromatography (HPLC), to achieve the required purity before setting up crystallization trials.
Q5: What are some common analytical techniques to confirm the purity of my isolated this compound?
A5: The purity of the final product can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC run on a C18 column with a suitable detector (like an Evaporative Light Scattering Detector - ELSD, as saponins often lack a strong UV chromophore) can provide a quantitative measure of purity.
-
Mass Spectrometry (MS): To confirm the identity and detect any impurities with different molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and reveal the presence of impurities.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the isolation of this compound.
Problem 1: Low Yield of Crude Extract
| Possible Cause | Recommended Solution |
| Inefficient Extraction Method | Ensure the plant material is finely ground to increase the surface area for solvent penetration. Consider using extraction enhancement techniques such as sonication or microwave-assisted extraction to improve efficiency. |
| Inappropriate Solvent | Verify that a sufficiently polar solvent (e.g., methanol or 70-80% ethanol in water) is being used. The choice of solvent can significantly impact the extraction efficiency of polar saponins. |
| Insufficient Extraction Time/Temperature | Increase the extraction time or temperature, but be cautious as excessive heat can degrade the saponins. Optimization of these parameters may be required. |
| Poor Quality Plant Material | The concentration of this compound can vary depending on the age, part of the plant, and growing conditions. Ensure you are using a reliable source of plant material. |
Problem 2: Difficulty in Removing Pigments and Other Impurities
| Possible Cause | Recommended Solution |
| Co-extraction of Chlorophyll and other Pigments | In the initial partitioning step, after dissolving the crude extract in water, a preliminary wash with a non-polar solvent like hexane can help remove chlorophyll and other non-polar impurities before partitioning with n-butanol. |
| Presence of Polysaccharides | Polysaccharides are a common impurity. These can sometimes be precipitated out of the aqueous or alcoholic extract by adding a large volume of a less polar solvent in which the saponins are soluble but the polysaccharides are not. |
| Complex Mixture of Saponins | Schefflera species contain multiple saponins with similar polarities, making separation challenging. A multi-step chromatographic approach is often necessary. Consider using orthogonal chromatography techniques, such as Reverse-Phase (RP) followed by Hydrophilic Interaction Liquid Chromatography (HILIC). |
Problem 3: this compound Fails to Crystallize
| Possible Cause | Recommended Solution |
| Insufficient Purity | As mentioned in the FAQs, high purity is critical. Re-purify the sample using preparative HPLC. Even minor impurities can act as "crystal poisons." |
| Incorrect Solvent System | Experiment with different solvent/anti-solvent systems for crystallization. A common approach is to dissolve the purified saponin in a small amount of a good solvent (e.g., methanol) and then slowly add an anti-solvent (e.g., acetone or ethyl acetate) until turbidity appears, then allow it to stand. |
| Suboptimal Crystallization Conditions | Vary the temperature (e.g., room temperature, 4°C) and the rate of solvent evaporation. Slow evaporation of the solvent from a saturated solution is a common crystallization technique. |
| Amorphous Solid Formation | If an amorphous solid precipitates, try re-dissolving and setting up the crystallization again with a slower addition of the anti-solvent or a slower evaporation rate. Seeding with a previously obtained microcrystal can also induce crystallization. |
Quantitative Data Summary
The following tables present illustrative data for the isolation of this compound. Disclaimer: Specific yield and purity data for this compound is not widely published. The values below are representative of a typical saponin isolation process from a plant source and should be used as a general guide. Actual results will vary depending on the starting material and experimental conditions.
Table 1: Illustrative Yield and Purity at Each Stage of Isolation
| Isolation Stage | Starting Material (g) | Product Mass (g) | Yield (%) | Purity of this compound (%) |
| Crude Methanol Extraction | 1000 (Dry Plant Material) | 150 | 15.0 | ~1-5 |
| n-Butanol Fractionation | 150 (Crude Extract) | 30 | 20.0 (of crude) | ~10-20 |
| Silica Gel Column Chromatography | 30 (n-Butanol Fraction) | 5 | 16.7 (of fraction) | ~60-70 |
| Preparative RP-HPLC | 5 (Column Fraction) | 0.5 | 10.0 (of fraction) | >95 |
| Crystallization | 0.5 (Purified Amorphous) | 0.4 | 80.0 (of pure) | >99 |
Table 2: Comparison of Extraction Solvents (Illustrative)
| Solvent System | Extraction Time (h) | Crude Extract Yield (%) | Relative this compound Content (Arbitrary Units) |
| 100% Methanol | 24 | 15.2 | 100 |
| 80% Ethanol | 24 | 13.5 | 92 |
| 100% Water | 24 | 10.1 | 75 |
| 100% Ethyl Acetate | 24 | 4.5 | 20 |
Experimental Protocols
Protocol 1: Extraction and Partitioning
-
Grinding: Grind the dried and powdered plant material (e.g., leaves and stems of Schefflera octophylla) to a fine powder (40-60 mesh).
-
Extraction: Macerate the powdered material with methanol (1:10 w/v) at room temperature for 24 hours with occasional stirring. Repeat the extraction three times.
-
Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure at a temperature below 50°C to obtain the crude methanol extract.
-
Partitioning: a. Suspend the crude extract in distilled water. b. Partition the aqueous suspension successively with an equal volume of hexane, followed by chloroform, and finally n-butanol. c. Collect the n-butanol fraction, which will contain the saponins. d. Evaporate the n-butanol under reduced pressure to yield the enriched saponin fraction.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Pack a glass column with silica gel (60-120 mesh) using a slurry method with the initial mobile phase.
-
Sample Loading: Dissolve the n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the packed column.
-
Elution: Elute the column with a stepwise gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the methanol concentration (e.g., 95:5, 90:10, 85:15, etc., v/v chloroform:methanol).
-
Fraction Collection: Collect fractions of a suitable volume and monitor them by TLC.
-
Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol:water, 80:20:2). Visualize the spots by spraying with a solution of 10% sulfuric acid in ethanol followed by heating.
-
Pooling: Combine the fractions containing the spot corresponding to this compound (identified by comparison with a standard if available).
Protocol 3: Final Purification by Preparative HPLC
-
System: A preparative HPLC system equipped with a C18 column and an appropriate detector (e.g., ELSD or a low-wavelength UV detector).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. The exact gradient will need to be optimized based on analytical HPLC runs.
-
Sample Preparation: Dissolve the semi-purified fraction from column chromatography in the initial mobile phase and filter through a 0.45 µm filter.
-
Injection and Fraction Collection: Inject the sample onto the column and collect the peak corresponding to this compound.
-
Purity Check: Analyze the collected fraction using analytical HPLC to confirm its purity (>95%).
Protocol 4: Crystallization
-
Dissolution: Dissolve the highly purified this compound (>95%) in a minimal amount of a suitable solvent (e.g., methanol).
-
Induce Supersaturation: Slowly add an anti-solvent (e.g., acetone or ethyl acetate) dropwise until the solution becomes slightly turbid.
-
Crystal Growth: Cover the container and allow it to stand undisturbed at a controlled temperature (e.g., room temperature or 4°C). Alternatively, allow for slow evaporation of the solvent from a saturated solution.
-
Harvesting: Once crystals have formed, collect them by filtration and wash with a small amount of the anti-solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for improving yield and purity.
troubleshooting Scheffoleoside A instability in aqueous solutions
Frequently Asked Questions (FAQs)
Q1: My Scheffoleoside A solution appears cloudy or has precipitated. What is the cause and how can I resolve this?
A: Cloudiness or precipitation of this compound in aqueous solutions can be attributed to several factors:
-
Low Solubility: Saponins, like this compound, are amphiphilic and can have limited solubility in purely aqueous solutions, especially at high concentrations. They may form micelles above a certain concentration, known as the critical micelle concentration (CMC).
-
pH Effects: The solubility of saponins can be pH-dependent. Changes in the pH of your solution might decrease its solubility.
-
Degradation: Over time, this compound may degrade, and the resulting aglycone (sapogenin) is often less water-soluble than the parent glycoside, leading to precipitation.
Troubleshooting Steps:
-
Verify Concentration: Ensure the concentration of this compound is within its solubility limit in your specific buffer. You may need to perform a solubility test.
-
Adjust pH: Check the pH of your solution. Most saponins are more stable at a neutral to slightly acidic pH.[1]
-
Co-solvents: Consider using a small percentage of an organic co-solvent, such as ethanol or DMSO, to improve solubility. However, be mindful of the potential impact of the co-solvent on your experiment.
-
Fresh Preparation: Always prepare solutions fresh. If a solution has been stored, especially at room temperature, degradation may have occurred.
Q2: I am observing a loss of biological activity of my this compound solution over time. What could be the reason?
A: A decline in biological activity is often linked to the chemical instability of this compound in your experimental setup. The primary cause is the hydrolysis of the glycosidic bonds that link the sugar chains to the aglycone core. This hydrolysis can be accelerated by:
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Extreme pH: Both acidic and alkaline conditions can catalyze the cleavage of glycosidic bonds.[2][3] Saponin hydrolysis is often base-catalyzed.[1][4]
-
High Temperature: Elevated temperatures significantly increase the rate of hydrolysis and other degradation reactions.[5][6] Saponins are sensitive to temperature.[7][8]
-
Enzymatic Degradation: If your experimental system (e.g., cell culture media) contains glycosidases, these enzymes can cleave the sugar moieties from this compound.[9]
Troubleshooting Steps:
-
Control pH: Maintain the pH of your stock and working solutions within a stable range, preferably between pH 5 and 7.[1]
-
Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) and minimize the time working solutions spend at room temperature.[5] For experiments, use the lowest effective temperature.
-
Aseptic Technique: Use sterile buffers and aseptic techniques to prevent microbial growth, which can introduce degrading enzymes.
-
Fresh Solutions: Prepare solutions immediately before use to minimize degradation.
Q3: How can I monitor the stability of this compound in my aqueous solution?
A: To monitor the stability of this compound, you can use analytical techniques to quantify the amount of intact compound over time. A common and effective method is High-Performance Liquid Chromatography (HPLC).[10][11]
General Approach:
-
Develop an HPLC Method: Use a C18 column with a mobile phase gradient of water and acetonitrile, often with a small amount of acid (e.g., formic acid) to improve peak shape.
-
Establish a Baseline: Analyze a freshly prepared solution of this compound to determine its initial concentration and purity (t=0).
-
Incubate Samples: Store aliquots of your solution under your experimental conditions (e.g., specific pH, temperature).
-
Time-Point Analysis: At various time points, analyze the aliquots by HPLC to measure the remaining concentration of this compound.
-
Analyze for Degradants: Look for the appearance of new peaks in the chromatogram, which may correspond to degradation products like the aglycone.
Quantitative Data on Saponin Stability
The following table summarizes the stability of a representative saponin, QS-18, under different pH conditions. This data can serve as a general guideline for handling this compound.
| pH | Temperature (°C) | Half-life (t½) | Reference |
| 5.1 | 26 | 330 ± 220 days | [1] |
| 7.0 | 25 | 7.2 days | [1] |
| 10.0 | 26 | 0.06 ± 0.01 days | [1] |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment of this compound
This protocol outlines a general procedure for monitoring the stability of this compound in an aqueous buffer.
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in the chosen aqueous buffer to a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (t=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system.
-
Sample Incubation: Store the remaining stock solution under the desired experimental conditions (e.g., 37°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the incubated solution.
-
Sample Preparation for HPLC: Dilute the collected aliquots to the same concentration as the t=0 sample.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient could be: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B.
-
Flow Rate: 1 mL/min
-
Injection Volume: 20 µL
-
Detection: Monitor at a suitable wavelength (if this compound has a chromophore) or use an ELSD.[12]
-
-
Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the t=0 sample.
Visualizations
References
- 1. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 2. Perspectives on Saponins: Food Functionality and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycoside hydrolase - Wikipedia [en.wikipedia.org]
- 10. Saponin analysis - Eurofins Scientific [eurofins.in]
- 11. mdpi.com [mdpi.com]
- 12. A Practical Quality Control Method for Saponins Without UV Absorption by UPLC-QDA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Scheffoleoside A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) separation of Scheffoleoside A from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC column for this compound separation?
A1: For the separation of oleanane glycosides like this compound, a reversed-phase (RP) C18 column is the most common and recommended choice.[1][2] Look for columns with high carbon load and end-capping to minimize peak tailing. A good starting point is a column with dimensions of 4.6 x 250 mm and a 5 µm particle size, which provides a good balance between resolution and backpressure.[3] For higher resolution and faster analysis times, consider using a UPLC system with a sub-2 µm particle size C18 column.
Q2: What is the best mobile phase for separating this compound?
A2: A gradient elution using a mixture of acetonitrile (ACN) and water is typically effective for separating saponins.[4][5] The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve peak shape and ionization efficiency if using a mass spectrometry (MS) detector.[6] A typical gradient might start with a lower concentration of ACN (e.g., 30-40%) and gradually increase to a high concentration (e.g., 80-90%) over 20-40 minutes to elute the more hydrophobic compounds.
Q3: How can I detect this compound if it has a poor UV chromophore?
A3: Saponins like this compound often lack a strong UV chromophore, making detection by UV challenging. While detection at low wavelengths (e.g., 205-210 nm) is possible, it can be prone to interference from other compounds in the mixture.[3][7] More effective detection methods include:
-
Evaporative Light Scattering Detector (ELSD): This is a universal detector that is not dependent on the optical properties of the analyte and is well-suited for non-volatile compounds like saponins.[1][5]
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that provides a more uniform response regardless of the chemical structure.
-
Mass Spectrometry (MS): This is the most sensitive and selective method. Electrospray ionization (ESI) in negative ion mode is often used for saponins.[8] A UPLC-Q-TOF-MS system can provide both quantitative data and structural information.[6][9]
Q4: How should I prepare my sample for HPLC analysis?
A4: Sample preparation is crucial for obtaining reliable and reproducible results. For plant-based complex mixtures, a solid-phase extraction (SPE) step may be necessary to remove interfering substances. A general procedure involves:
-
Extraction of the raw material with a suitable solvent, such as methanol or a methanol/water mixture.[10]
-
Filtration of the crude extract.
-
For cleaner samples, pass the extract through a C18 SPE cartridge to enrich the saponin fraction and remove highly polar or non-polar impurities.
-
Evaporate the purified extract to dryness and reconstitute it in the initial mobile phase composition.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[7]
Experimental Protocols
Recommended HPLC-MS Method for this compound
This protocol is adapted from a method used for the analysis of triterpenoid saponins in Schefflera species and serves as an excellent starting point for method development.[8]
| Parameter | Recommendation |
| HPLC System | Agilent 1200 series or equivalent |
| Column | Thermo Hypersil GOLD C18 (150 mm × 2.1 mm, 5 µm) or equivalent |
| Mobile Phase A | 8 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol/Acetonitrile (50:50, v/v) |
| Gradient Program | 0-5 min, 30% B; 5-25 min, 30-60% B; 25-35 min, 60-80% B; 35-40 min, 80% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| MS Detector | ESI in Negative Ion Mode |
| Scan Mode | Full Scan (m/z 100-1500) and/or Selected Ion Monitoring (SIM) for the deprotonated molecule [M-H]⁻ |
General HPLC-UV Method Development Strategy
For users without access to an MS detector, a UV-based method can be developed.
| Parameter | Recommendation |
| HPLC System | Standard HPLC with a UV/Vis or DAD/PDA detector |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Start with a linear gradient from 30% to 90% B over 30 minutes to scout for the elution time. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-35 °C |
| Injection Volume | 10-20 µL |
| Detection | Diode Array Detector (DAD) scanning from 190-400 nm to determine the optimal wavelength. |
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Secondary Interactions with Column Silanols | Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress the ionization of free silanols. Ensure you are using a high-quality, end-capped C18 column. |
| Column Overload | Reduce the injection volume or dilute the sample. Saponins can easily overload the stationary phase. |
| Incompatible Injection Solvent | Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a stronger solvent can cause peak distortion. |
| Column Void or Contamination | If the problem persists, a void may have formed at the head of the column. Try reversing and flushing the column (if permissible by the manufacturer). If contamination is suspected, flush with a strong solvent like isopropanol. If the issue is not resolved, replace the column. |
Issue 2: Low or No Signal (Poor Sensitivity)
| Possible Cause | Recommended Solution |
| Inappropriate Detection Method | This compound has a weak UV chromophore. Use a more universal detector like ELSD, CAD, or ideally, a Mass Spectrometer for better sensitivity. |
| Incorrect UV Wavelength | If using a UV detector, ensure you are monitoring at a low wavelength, typically around 205-210 nm for saponins, unless a DAD scan reveals a more optimal wavelength. |
| Sample Degradation | Saponins can be susceptible to hydrolysis. Ensure your sample and standards are fresh and stored properly. Avoid extreme pH conditions in your sample preparation. |
| Low Concentration in Sample | Concentrate your sample using solid-phase extraction (SPE) or increase the injection volume (be mindful of potential peak distortion). |
Issue 3: Baseline Noise or Drift
| Possible Cause | Recommended Solution |
| Contaminated Mobile Phase | Use high-purity HPLC-grade solvents and additives. Filter all aqueous mobile phases through a 0.45 µm filter. Ensure mobile phase components are fully miscible and buffers are completely dissolved. |
| Air Bubbles in the System | Degas the mobile phase before use. Most modern HPLC systems have an inline degasser. If you suspect air in the pump or detector, purge the system according to the manufacturer's instructions. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature. Even small changes in ambient temperature can cause baseline drift, especially with UV detection at low wavelengths. |
| Detector Lamp Nearing End of Life | For UV detectors, an aging lamp can cause increased noise. Check the lamp's energy output and replace it if necessary. |
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: HPLC method development workflow for this compound.
References
- 1. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Extraction of Anti-Inflammatory Active Ingredients from Schefflera octophylla Leaves Using Ionic Liquid-Based Ultrasonic-Assisted Extraction Coupled with HPLC [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. UPLC-Q-TOF-MS/MS Analysis for Steaming Times-dependent Profiling of Steamed Panax quinquefolius and Its Ginsenosides Transformations Induced by Repetitious Steaming - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of Scheffoleoside A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of Scheffoleoside A in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my cell culture medium. What is the primary reason for this?
A1: this compound is a triterpenoid saponin. Like many saponins, it has a large, complex, and hydrophobic chemical structure, which leads to poor aqueous solubility.[1][2] Direct dissolution in water-based solutions like cell culture media is often unsuccessful, resulting in precipitation or the formation of a turbid suspension.[3]
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to the cell culture medium. How can I prevent this?
A2: This is a common issue with hydrophobic compounds.[4][5] The compound is soluble in the organic solvent (DMSO) but crashes out when introduced to the aqueous environment of the medium. To prevent this:
-
Use a High-Concentration Stock: Prepare a concentrated stock solution of this compound in 100% DMSO. This minimizes the volume of DMSO added to the final culture.[4][6]
-
Add Stock to Medium, Not Vice Versa: Add the small volume of DMSO stock directly to the larger volume of pre-warmed cell culture medium while gently vortexing or swirling.[5] This promotes rapid dispersal.
-
Perform Serial Dilutions in DMSO: If creating a dose-response curve, make serial dilutions in 100% DMSO before diluting into the final medium.[6]
-
Pre-warm the Medium: Adding the compound to media pre-warmed to 37°C can improve solubility.[5]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO is cell-line dependent. However, some general guidelines are:
-
< 0.1%: Considered safe for virtually all cell lines, including sensitive primary cells.[7]
-
0.1% - 0.5%: Generally well-tolerated by most established cell lines without significant cytotoxicity.[7][8]
-
> 0.5%: May induce changes in gene expression, inhibit cell proliferation, or cause cytotoxicity, especially with longer exposure times.[7][9] It is critical to run a vehicle control experiment with the same final concentration of DMSO to assess its specific effect on your cell line and assay.[5]
Q4: Are there alternative methods to DMSO for solubilizing this compound?
A4: Yes, several alternative methods can be employed, particularly if DMSO is incompatible with your experimental goals:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming an inclusion complex that is water-soluble.[1][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose and has been shown to greatly increase the water solubility of other saponins.[1][11]
-
Lipid-Based Carriers: Formulations such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) can encapsulate this compound.[12][13] These carriers are biocompatible and can improve drug stability and cellular uptake.[14][15]
-
Co-solvents: While less common in cell culture, co-solvents like ethanol or propylene glycol can be explored, but require extensive vehicle control testing to ensure they do not interfere with the experiment.[5]
Q5: How can I confirm that my solubilization method is not affecting the biological activity of this compound?
A5: This is a crucial validation step. The chosen solubilization method (the "vehicle") should be inert.
-
Vehicle Control: Always include a control group treated with the vehicle alone (e.g., medium with 0.1% DMSO, or medium with HP-β-CD) at the same final concentration used for the this compound treatment.
-
Activity Comparison: If possible, compare the results obtained with different solubilization methods. Consistent biological activity across different vehicles provides confidence that the observed effects are due to this compound itself.
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Literature Review: Check publications that have used this compound or similar saponins to see which solubilization methods have been validated.
Data Presentation
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 160669-23-8 | [16] |
| Molecular Formula | C₄₈H₇₈O₁₉ | [17] |
| Molecular Weight | 959.12 g/mol | [17] |
| Class | Triterpenoid Saponin | [1][18] |
| Known Activity | Neuroprotective Agent | [16][19] |
Table 2: Comparison of Solubilization Strategies
| Method | Principle of Action | Typical Final Conc. | Advantages | Disadvantages |
| DMSO | Organic Solvent | 0.1% - 0.5% | Simple, effective for creating high-concentration stocks.[6] | Potential for cell toxicity and off-target effects at higher concentrations.[7][9] |
| HP-β-Cyclodextrin | Forms a water-soluble inclusion complex with the hydrophobic drug.[1] | 1-10 mM | Low cytotoxicity, can enhance bioavailability.[10][20] | May require optimization of the drug-to-cyclodextrin ratio.[1] |
| Lipid Nanoparticles (SLN/NLC) | Encapsulates the drug within a lipid core.[13][21] | Formulation-dependent | Biocompatible, protects the drug from degradation, can facilitate cellular uptake.[14] | More complex preparation, potential for variability between batches.[21] |
Troubleshooting Guide
If you observe precipitation of this compound in your cell culture medium, follow these steps:
| Step | Action | Detailed Instructions | Rationale |
| 1. Initial Check | Verify Stock Solution and Dilution Technique | Ensure your DMSO stock is fully dissolved. Re-prepare the final dilution by adding the stock solution dropwise into pre-warmed, swirling media. | Improper dilution is the most common cause of precipitation. Rapid dispersion into a larger volume is key.[5] |
| 2. Optimization | Lower the Final Concentration | Prepare a dilution series to determine the highest concentration of this compound that remains soluble in your specific medium. | The compound may be exceeding its solubility limit in the final aqueous solution. |
| 3. Vehicle Control | Assess DMSO Toxicity | Prepare a dose-response curve of DMSO alone on your cells (e.g., 0.05% to 1.0%). Determine the highest concentration with no significant effect on cell viability or the assay endpoint. | You must ensure the solvent is not the cause of the observed biological effects.[8][9] |
| 4. Alternative Method | Attempt Solubilization with HP-β-Cyclodextrin | Follow the protocol below to prepare a this compound-HP-β-CD inclusion complex. | This method avoids organic solvents and can significantly increase aqueous solubility.[1] |
| 5. Advanced Method | Consider Lipid-Based Formulations | If other methods fail or for in vivo applications, explore formulating this compound into SLNs or NLCs. | These advanced carriers are designed to handle highly insoluble compounds.[12][15] |
Experimental Protocols
Protocol 1: Preparation of this compound using DMSO
-
Materials: this compound powder, 100% sterile, cell-culture grade DMSO, sterile microcentrifuge tubes, pre-warmed cell culture medium.
-
Stock Solution Preparation (e.g., 10 mM): a. Aseptically weigh the required amount of this compound powder (e.g., 9.59 mg for 1 mL of 10 mM stock) into a sterile microcentrifuge tube. b. Add the calculated volume of 100% DMSO (e.g., 1 mL). c. Vortex thoroughly for 2-5 minutes until the powder is completely dissolved. Visually inspect against a light source to ensure no particles remain. d. Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
Preparation of Final Working Solution (e.g., 10 µM): a. Pre-warm your complete cell culture medium to 37°C. b. To achieve a 10 µM final concentration from a 10 mM stock, you will perform a 1:1000 dilution. For 10 mL of medium, you will need 10 µL of the stock solution. c. Vigorously vortex or swirl the 10 mL of pre-warmed medium. While it is still in motion, add the 10 µL of the 10 mM stock solution dropwise. d. Mix immediately by gentle inversion or swirling. Do not vortex vigorously as this can damage media components. e. The final DMSO concentration will be 0.1%. Use this solution to treat your cells immediately.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Materials: this compound powder, HP-β-CD powder, sterile water or PBS, sterile microcentrifuge tubes.
-
Complex Formation (Molar Ratio Optimization may be needed, 1:1 shown): a. Prepare a stock solution of HP-β-CD (e.g., 100 mM) in sterile water or PBS. b. Create a suspension of this compound in the HP-β-CD solution at the desired molar ratio. For a 10 mM this compound solution in 100 mM HP-β-CD, add 9.59 mg of this compound to 1 mL of the HP-β-CD solution. c. Incubate the mixture at room temperature or 37°C for 1-24 hours with continuous stirring or shaking to facilitate complex formation. d. After incubation, centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any un-complexed, insoluble drug. e. Carefully collect the supernatant. This contains the soluble this compound-HP-β-CD complex. The exact concentration should be determined analytically (e.g., via HPLC) if precision is required.
-
Application to Cells: a. Dilute the supernatant containing the complex into your cell culture medium to achieve the desired final concentration of this compound. b. Crucially , prepare a vehicle control using the same concentration of the HP-β-CD solution without the drug.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Conceptual diagrams of different solubilization mechanisms.
Caption: Standard experimental workflow for cell treatment.
Caption: Hypothetical signaling pathway for saponin-induced apoptosis.
References
- 1. Inclusion complex of saikosaponin-d with hydroxypropyl-β-cyclodextrin: Improved physicochemical properties and anti-skin cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 4. cell culture - What does it mean to use DMSO as a dissolvant in biology experiemnts? - Biology Stack Exchange [biology.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Complexation of phycocyanin with hydroxypropyl-β-cyclodextrin and its application in blue beer containing quinoa saponins as foaming agents [frontiersin.org]
- 12. Lipid-based nanoparticles as drug delivery carriers for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. This compound | 160669-23-8 [chemicalbook.com]
- 17. en.sunny-biotech.com [en.sunny-biotech.com]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Bioavailability of Scheffoleoside A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of Scheffoleoside A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physical and chemical properties?
This compound is a triterpenoid saponin that has been identified as a neuroprotective agent.[1][2] Its large molecular size and complex structure contribute to challenges in its oral delivery.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C48H78O19 | [1] |
| Molecular Weight | 959.12 g/mol | [1] |
| Solubility | Poor aqueous solubility is characteristic of triterpenoid saponins. | General knowledge on saponins |
| LogP | Expected to be high due to the lipophilic aglycone backbone. | General knowledge on saponins |
Q2: What are the primary barriers to the oral bioavailability of this compound?
The oral bioavailability of saponins like this compound is generally low due to several factors:
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Poor Aqueous Solubility: The hydrophobic nature of the triterpenoid aglycone limits its dissolution in gastrointestinal fluids.
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Low Intestinal Permeability: The large molecular size and hydrophilic sugar moieties hinder passive diffusion across the intestinal epithelium.
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First-Pass Metabolism: Saponins can be extensively metabolized by cytochrome P450 enzymes in the gut wall and liver.
-
Metabolism by Gut Microbiota: Intestinal bacteria can hydrolyze the sugar chains, altering the structure and absorption of the saponin.[3][4]
Q3: What are the most promising strategies to enhance the bioavailability of this compound?
Several formulation strategies can be employed to overcome the bioavailability challenges of this compound:
-
Lipid-Based Formulations: These formulations can improve the solubility and absorption of lipophilic drugs.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers composed of solid lipids that can encapsulate the drug, protecting it from degradation and enhancing its uptake.[5]
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Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[6][7]
-
-
Nanosizing Techniques: Reducing the particle size of the drug can significantly increase its surface area, leading to improved dissolution and bioavailability.
Troubleshooting Guides
Formulation Troubleshooting: Solid Lipid Nanoparticles (SLNs)
Issue: Low Encapsulation Efficiency (%EE) of this compound in SLNs
| Potential Cause | Troubleshooting Step |
| Poor solubility of this compound in the lipid matrix. | Screen various solid lipids (e.g., glyceryl monostearate, Compritol® 888 ATO, Precirol® ATO 5) to identify one with higher solubilizing capacity for this compound. Consider adding a small amount of a liquid lipid (oil) to create Nanostructured Lipid Carriers (NLCs), which may improve drug loading.[8][9] |
| Drug expulsion during lipid crystallization. | Optimize the homogenization and cooling process. Rapid cooling can lead to imperfect crystal structures and drug expulsion.[9] Try a stepwise cooling process or the addition of a crystallization inhibitor. |
| Inappropriate surfactant/emulsifier. | The choice and concentration of the surfactant are critical.[10] Screen different surfactants (e.g., Poloxamer 188, Tween® 80, soy lecithin) and their concentrations to ensure proper stabilization of the nanoparticles and prevent drug leakage. |
| High drug-to-lipid ratio. | Reduce the initial amount of this compound added to the formulation. There is a saturation limit for drug incorporation into the lipid matrix. |
Issue: Particle Aggregation and Instability of the SLN Dispersion
| Potential Cause | Troubleshooting Step |
| Insufficient surfactant concentration. | Increase the concentration of the surfactant to provide adequate steric or electrostatic stabilization. |
| Inappropriate storage conditions. | Store the SLN dispersion at a suitable temperature (usually refrigerated) to prevent lipid recrystallization and particle growth. Avoid freezing unless a cryoprotectant has been included in the formulation. |
| High lipid concentration. | High concentrations of solid lipid can lead to instability. Optimize the lipid concentration, typically in the range of 1-10% (w/v). |
Formulation Troubleshooting: Self-Emulsifying Drug Delivery Systems (SEDDS)
Issue: Poor Self-Emulsification or Formation of Large Droplets
| Potential Cause | Troubleshooting Step |
| Inappropriate oil/surfactant/co-surfactant ratio. | Systematically vary the ratios of the components and construct a pseudo-ternary phase diagram to identify the optimal region for self-emulsification that results in the desired globule size (typically < 200 nm).[6] |
| Low Hydrophilic-Lipophilic Balance (HLB) of the surfactant system. | Use a surfactant or a blend of surfactants with a higher HLB value (typically > 12) to facilitate the formation of fine oil-in-water emulsions. |
| Insufficient agitation. | While SEDDS are designed to emulsify with gentle agitation, the conditions in the GI tract can vary. Test the self-emulsification performance in different simulated gastric and intestinal fluids with varying degrees of agitation. |
Issue: Drug Precipitation Upon Dilution
| Potential Cause | Troubleshooting Step |
| Supersaturation and subsequent drug crystallization. | The drug may be solubilized in the SEDDS concentrate but precipitates out when the system emulsifies and the oil phase is dispersed. Incorporate a precipitation inhibitor (e.g., HPMC, PVP) into the formulation. |
| Low drug solubility in the dispersed oil droplets. | Ensure the selected oil has a high solubilizing capacity for this compound. Screen a variety of oils (e.g., long-chain triglycerides, medium-chain triglycerides) to find the most suitable one. |
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the high-pressure homogenization (HPH) method.
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188)
-
Purified Water
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse this compound in the molten lipid with continuous stirring until a clear solution is obtained.
-
Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 10,000 rpm for 5-10 minutes) to form a coarse pre-emulsion.
-
Immediately process the hot pre-emulsion through a high-pressure homogenizer (e.g., 3-5 cycles at 500-1500 bar).[11][12]
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
Characterization:
-
Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS)
-
Zeta Potential: Laser Doppler Anemometry
-
Encapsulation Efficiency (%EE):
-
Separate the unencapsulated drug from the SLN dispersion by ultracentrifugation.
-
Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Calculate %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Materials:
-
This compound
-
Oil (e.g., Medium-chain triglycerides like Capryol™ 90)
-
Surfactant (e.g., Cremophor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Prepare a series of SEDDS formulations by mixing the selected oil, surfactant, and co-surfactant in different ratios.
-
Add a fixed amount of this compound to each formulation and vortex until a clear and homogenous solution is formed.
-
To evaluate the self-emulsification performance, add a small volume (e.g., 1 mL) of the SEDDS formulation to a larger volume (e.g., 250 mL) of purified water or simulated intestinal fluid with gentle agitation.
-
Observe the rate of emulsification and the appearance of the resulting emulsion.
-
Characterize the globule size and PDI of the diluted emulsion using DLS.
In Vitro Permeability Study: Caco-2 Cell Monolayer Assay
Objective: To assess the intestinal permeability of this compound and its formulated versions.
Procedure:
-
Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test compound (this compound solution or its formulation) to the apical (AP) side of the Transwell® insert.
-
At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side and replace with fresh HBSS.
-
Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
In Vivo Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound from different formulations.
Procedure:
-
Fast male Sprague-Dawley rats overnight before the experiment.
-
Divide the rats into groups. One group will receive an intravenous (IV) administration of this compound (in a suitable vehicle) to determine the absolute bioavailability. The other groups will receive oral administrations of the control this compound suspension and the developed formulations (e.g., SLNs, SEDDS).[13]
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) after administration.[14]
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[15]
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using appropriate software.
-
Calculate the relative oral bioavailability (Frel) of the formulations compared to the control suspension and the absolute oral bioavailability (Fabs) compared to the IV administration.
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Putative absorption pathway for formulated this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 160669-23-8 [chemicalbook.com]
- 3. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid lipid nanoparticle (SLN) formulations as a potential tool for the reduction of cytotoxicity of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Baicalin Enhanced Oral Bioavailability of Sorafenib in Rats by Inducing Intestine Absorption [frontiersin.org]
- 15. Characterization of Pharmacokinetics and Oral Bioavailability of Saikosaponin A in Rats Using a Validated UFLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving peak tailing and splitting in Scheffoleoside A chromatography.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing and splitting during the chromatographic analysis of Scheffoleoside A.
Frequently Asked Questions (FAQs)
Q1: What are peak tailing and peak splitting in HPLC?
A1: Peak tailing and peak splitting are two common chromatographic peak shape distortions.
-
Peak Tailing: An ideal chromatographic peak is symmetrical, resembling a Gaussian distribution. Peak tailing occurs when the latter half of the peak is broader than the front half, resulting in an asymmetrical peak with a "tail".[1] This can compromise the accuracy of peak integration and quantification.[2]
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Peak Splitting: This is when a single compound appears as two or more unresolved or partially resolved peaks.[3] This can be indicative of a problem with the separation method or the HPLC system itself.[3]
Q2: What are the common causes of peak tailing when analyzing this compound?
A2: Peak tailing in the analysis of saponins like this compound is often due to their chemical structure. The presence of multiple polar hydroxyl groups in the sugar moieties and a less polar aglycone can lead to secondary interactions with the stationary phase.[1][4] Common causes include:
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Secondary Interactions with Residual Silanols: The most common cause is the interaction of the polar sugar groups of this compound with active silanol groups on the surface of silica-based C18 columns.[1][4]
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to the ionization of residual silanol groups on the stationary phase, increasing their interaction with the polar parts of the saponin.[5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[6]
-
Column Contamination or Degradation: Buildup of sample matrix components or degradation of the stationary phase over time can create active sites that cause tailing.[7]
Q3: What are the likely causes of peak splitting for this compound?
A3: Peak splitting for a single compound like this compound can be caused by several factors:[3][8]
-
Column Void or Channeling: A void at the head of the column or uneven packing can cause the sample to travel through different paths, resulting in split peaks.[3][9]
-
Partially Blocked Frit: A blockage in the inlet frit of the column can distort the sample band as it enters the column.[3]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.[8]
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Co-elution with an Impurity: What appears to be a split peak might be two different, closely eluting compounds.[3]
Troubleshooting Guides
Resolving Peak Tailing
If you are observing peak tailing for this compound, follow these steps:
Step 1: Initial Assessment
-
Observe all peaks: Is only the this compound peak tailing, or are all peaks in the chromatogram affected? If all peaks are tailing, it could indicate a system-wide issue. If only the this compound peak is tailing, the problem is likely related to its specific interaction with the column.
Step 2: Method Optimization
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic or acetic acid) can suppress the ionization of residual silanol groups on the stationary phase, reducing secondary interactions.[5]
-
Add a Competing Base: For basic compounds, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to block the active silanol sites.
-
Optimize Mobile Phase Composition: Adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase. Sometimes, changing the organic solvent can alter the selectivity and improve peak shape.[10]
-
Use a Different Column: Consider using a column with a different stationary phase (e.g., a phenyl-hexyl column) or a column with end-capping to minimize silanol interactions.[1][11]
Step 3: Sample and System Checks
-
Reduce Injection Volume/Concentration: To check for mass overload, inject a smaller volume or a more dilute sample.[6]
-
Check for Column Contamination: Flush the column with a strong solvent to remove any potential contaminants.
The following table summarizes troubleshooting strategies for peak tailing:
| Observation | Potential Cause | Recommended Action |
| Only this compound peak tails | Secondary interactions with stationary phase | Lower mobile phase pH; use an end-capped column; add a competing base to the mobile phase.[1][5] |
| All peaks are tailing | Extra-column dead volume; column contamination | Check and tighten all fittings; use shorter, narrower tubing; flush the column. |
| Tailing worsens with increased sample concentration | Mass overload | Reduce injection volume or sample concentration.[6] |
Resolving Peak Splitting
If you are observing peak splitting for this compound, use the following guide:
Step 1: Initial Assessment
-
Examine all peaks: Are all peaks splitting, or just the this compound peak? Splitting of all peaks often points to a problem before the column, such as a blocked frit or a column void.[3]
Step 2: System and Column Integrity Check
-
Check for Column Void: A sudden drop in pressure or a visible void at the column inlet are signs of a void. If a void is suspected, the column may need to be repacked or replaced.[3]
-
Inspect and Clean/Replace Frit: A blocked inlet frit can be cleaned by back-flushing the column or replaced.[3]
-
Check for Leaks: Ensure all fittings between the injector and the detector are tight.
Step 3: Method and Sample Evaluation
-
Sample Solvent: Ensure the sample is dissolved in the mobile phase or a weaker solvent. Injecting a sample in a much stronger solvent can cause peak splitting.[8]
-
Co-elution: To check for a co-eluting impurity, try changing the detection wavelength or altering the mobile phase composition to see if the split peak resolves into two distinct peaks.
The following table summarizes troubleshooting strategies for peak splitting:
| Observation | Potential Cause | Recommended Action |
| All peaks are split | Column void; blocked inlet frit | Replace or repack the column; back-flush or replace the frit.[3] |
| Only this compound peak is split | Sample solvent incompatibility; co-elution | Dissolve the sample in the mobile phase; modify the separation method to resolve potential co-eluting peaks.[8] |
| Peak splitting appears suddenly | Column degradation or blockage | Inspect the column and frit; flush the column. |
Experimental Protocols
Sample Preparation for this compound Analysis
This protocol is a general guideline for the extraction of triterpenoid saponins from plant material.
-
Grinding: Grind the dried plant material (e.g., leaves of Schefflera octophylla) into a fine powder.
-
Extraction: Extract the powder with 70% ethanol using ultrasonication or maceration.[12][13]
-
Filtration: Filter the extract to remove solid plant material.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain a concentrated extract.
-
Purification (Optional): For cleaner samples, the crude extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.[1]
-
Final Preparation: Dissolve the dried extract or the purified fraction in the initial mobile phase for HPLC analysis. Filter the final sample solution through a 0.45 µm syringe filter before injection.
Recommended HPLC Method for Triterpenoid Saponin Analysis
This method is adapted from the analysis of triterpenoid saponins from Schefflera kwangsiensis and can be used as a starting point for this compound analysis.[14]
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-40% B over 30 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 205 nm or Mass Spectrometry (MS) |
Visualizations
Caption: A logical workflow for troubleshooting common peak shape problems in HPLC.
Caption: Interaction of saponins with residual silanols leading to peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 160669-23-8 [chemicalbook.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromtech.com [chromtech.com]
- 6. mastelf.com [mastelf.com]
- 7. uhplcs.com [uhplcs.com]
- 8. ijsdr.org [ijsdr.org]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. newinera.com [newinera.com]
- 14. hplc.eu [hplc.eu]
Technical Support Center: Method Development for Scaling Up Scheffoleoside A Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the production of Scheffoleoside A.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary source?
This compound is a neuroprotective oleanane-type triterpenoid saponin.[1] It is naturally found in plants of the Schefflera genus, such as Schefflera octophylla.[2][3][4]
2. What are the main challenges in extracting saponins like this compound from plant materials?
The primary challenges include the high polarity of saponins, their presence in complex mixtures with structurally similar compounds, and their potential for degradation during extraction. Saponins are also often found in low concentrations in plant tissues, making efficient extraction crucial.[5] Hot extraction methods can lead to the breakdown of labile saponins, and the choice of solvent is critical to avoid the formation of artifacts.[5]
3. What extraction methods are suitable for this compound production?
Both conventional and modern extraction techniques can be employed. Conventional methods like maceration and Soxhlet extraction are simple but may have lower efficiency and require large solvent volumes.[6] Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer higher efficiency, reduced extraction times, and lower solvent consumption.[7] For Schefflera octophylla, an ionic liquid-based ultrasonic-assisted extraction has been shown to be effective for related triterpenoids.
4. How can the purity of this compound be ensured during production?
Purification is typically achieved through chromatographic techniques. For large-scale production, macroporous resin chromatography can be an effective initial step to enrich the saponin fraction.[8] High-Performance Liquid Chromatography (HPLC) on a preparative scale is often necessary for final purification to achieve high purity of the target compound.[9][10] The use of orthogonal chromatographic methods, such as combining reversed-phase (RP) chromatography with hydrophilic interaction liquid chromatography (HILIC), can also be highly effective for purifying saponins from complex mixtures.[11]
5. What are the key considerations when scaling up the extraction process for this compound?
Scaling up extraction processes requires careful consideration of several factors to maintain efficiency and product quality. Key parameters include maintaining a consistent solvent-to-solid ratio, uniform heat and mass transfer, and consistent energy input, especially for energy-driven methods like UAE.[12][13] The geometry of the extraction vessel and the method of agitation also become critical at larger scales to ensure homogenous extraction.[7]
Troubleshooting Guides
Extraction Phase
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient cell wall disruption. 2. Inappropriate solvent selection. 3. Insufficient extraction time or temperature. 4. Poor solvent-to-solid ratio. | 1. Ensure the plant material is ground to a fine, uniform powder. 2. Use a polar solvent like methanol or ethanol, potentially with a small percentage of water, which is effective for saponin extraction.[14] 3. Optimize extraction time and temperature. For UAE, prolonged sonication can degrade compounds, so optimization is key.[15] 4. Increase the solvent-to-solid ratio to ensure complete wetting and dissolution of the target compounds. |
| Co-extraction of Impurities (e.g., pigments, lipids) | 1. Use of a solvent that is too nonpolar. 2. Lack of a defatting step. | 1. Adjust the polarity of the extraction solvent. 2. Introduce a pre-extraction step with a nonpolar solvent like hexane to remove lipids and other nonpolar impurities. |
| Degradation of this compound | 1. Excessive heat during extraction. 2. Use of harsh acidic or basic conditions. 3. Enzymatic degradation during aqueous extraction. | 1. Employ cold extraction methods or modern techniques like UAE that can be performed at lower temperatures.[5] 2. Maintain a neutral pH during extraction. 3. If using aqueous extractions, consider blanching the plant material to deactivate enzymes. |
Purification Phase
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation in Chromatography | 1. Inappropriate stationary or mobile phase. 2. Co-elution of structurally similar saponins. 3. Column overloading. | 1. For HPLC, use a C18 reversed-phase column and optimize the mobile phase gradient (e.g., acetonitrile/water or methanol/water).[16] 2. Employ orthogonal chromatography techniques, such as HILIC after RP-HPLC.[11] High-speed counter-current chromatography (HSCCC) is also effective for separating similar saponins.[17] 3. Perform a loading study to determine the optimal sample concentration and injection volume for your column dimensions. |
| Low Recovery from Chromatographic Column | 1. Irreversible adsorption of the compound onto the stationary phase. 2. Degradation of the compound on the column. | 1. Ensure the stationary phase is compatible with saponins. All-liquid techniques like HSCCC can eliminate irreversible adsorption.[17] 2. Check the pH of the mobile phase and the stability of this compound under those conditions. |
| Difficulty in Detecting this compound | 1. Lack of a strong chromophore in the saponin structure. | 1. Use a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) for HPLC analysis, as UV detection at low wavelengths (around 210 nm) can be non-specific.[5][16] Mass spectrometry (MS) is also a highly sensitive and specific detection method. |
Scale-Up Phase
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Decreased Extraction Efficiency at Larger Scale | 1. Non-uniform energy distribution in large-scale UAE. 2. Inefficient mixing and mass transfer in large vessels. 3. Heat transfer limitations. | 1. For UAE scale-up, consider using flow-through reactors or multiple ultrasonic probes to ensure uniform sonication.[12] 2. Optimize the design of the extraction vessel and the agitation system to ensure homogeneity. 3. Implement an efficient cooling system to manage the heat generated during the process. |
| Inconsistent Product Quality | 1. Variability in raw plant material. 2. Lack of process control at a larger scale. | 1. Implement quality control measures for the raw plant material, including chemical profiling.[6] 2. Employ Process Analytical Technology (PAT) to monitor critical process parameters in real-time. |
| High Solvent Consumption and Cost | 1. Inefficient extraction method. 2. Lack of solvent recovery system. | 1. Optimize the extraction parameters to use the minimum amount of solvent necessary. Modern techniques like UAE generally require less solvent.[7] 2. Incorporate a solvent recovery and recycling system into the process design. |
Data Presentation
Table 1: Illustrative Comparison of this compound Production at Different Scales
| Parameter | Lab Scale (100 g Plant Material) | Pilot Scale (10 kg Plant Material) | Industrial Scale (1000 kg Plant Material) |
| Extraction Method | Ultrasound-Assisted Extraction (UAE) | Ultrasound-Assisted Extraction (UAE) | Continuous Extraction System |
| Solvent Volume | 2 L (Ethanol:Water 80:20) | 200 L (Ethanol:Water 80:20) | 20,000 L (Ethanol:Water 80:20) with recovery |
| Crude Saponin Extract Yield | ~10 g (10% w/w) | ~950 g (9.5% w/w) | ~90 kg (9% w/w) |
| Purification Method | Flash Chromatography -> Prep-HPLC | Macroporous Resin -> Prep-HPLC | Multi-column Continuous Chromatography |
| Final Yield of Pure this compound | ~100 mg (0.1% w/w) | ~8.5 g (0.085% w/w) | ~750 g (0.075% w/w) |
| Purity (by HPLC-ELSD) | >98% | >98% | >98% |
| Estimated Processing Time | 2-3 days | 5-7 days | 10-14 days (per batch) |
Note: The data presented in this table are illustrative and based on typical yields for saponin extraction and purification. Actual results may vary depending on the specific plant material, equipment, and optimized process parameters.
Experimental Protocols
Lab-Scale Ultrasound-Assisted Extraction (UAE) of Saponins from Schefflera octophylla
-
Preparation of Plant Material: Dry the leaves or bark of Schefflera octophylla at 40-50°C and grind into a fine powder (40-60 mesh).
-
Extraction:
-
Place 100 g of the powdered plant material into a 3 L glass beaker.
-
Add 2 L of 80% ethanol (ethanol:water, 80:20 v/v).
-
Submerge the beaker in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate at a frequency of 20-40 kHz for 30-40 minutes at a controlled temperature of 50-60°C.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Re-extract the solid residue twice more with the same solvent and conditions.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
-
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in water and perform successive partitioning with n-butanol.
-
Combine the n-butanol fractions and evaporate to dryness to yield a saponin-rich extract.
-
Purification by Preparative HPLC
-
Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A linear gradient from 30% to 70% Solvent B over 40 minutes.
-
Flow Rate: 15 mL/min.
-
Detection: Evaporative Light Scattering Detector (ELSD).
-
Procedure:
-
Dissolve the saponin-rich extract in the initial mobile phase composition.
-
Inject the sample onto the column.
-
Collect fractions based on the detector signal corresponding to the retention time of this compound (determined from an analytical run).
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Hypothesized neuroprotective mechanism via the Nrf2/ARE signaling pathway.
References
- 1. Triterpenoid saponins from the stem barks of Schefflera heptaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oleanane and ursane glycosides from Schefflera octophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triterpenoids and their glycosides from the bark of Schefflera octophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triterpene glycosides from Schefflera octophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming Obstacles: The Challenges of Saponin Extraction from Plant Sources [greenskybio.com]
- 7. Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preparative HPLC - SiChem [sichem.de]
- 10. Preparative HPLC : Shimadzu (Italia) [shimadzu.it]
- 11. WO2022031359A1 - Purified saponins and chromatographic process for purification of same - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. hielscher.com [hielscher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Recent Advances in Separation and Analysis of Saponins in Natural Products [mdpi.com]
managing degradation of Scheffoleoside A during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Scheffoleoside A. The information provided aims to help manage the degradation of this compound during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a triterpenoid saponin found in the medicinal plant Centella asiatica. Like many saponins, it is susceptible to degradation under certain chemical and physical conditions, which can compromise the accuracy and reproducibility of experimental results. Understanding its stability is crucial for reliable quantification and biological activity assessment.
Q2: What are the primary factors that cause this compound degradation?
A2: The primary factors leading to the degradation of triterpenoid saponins like this compound include:
-
pH: this compound is particularly unstable in alkaline conditions (pH > 8), which can cause hydrolysis of its glycosidic linkages. It exhibits greater stability in neutral to slightly acidic conditions (pH 5-7).[1][2]
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.[3][4] It is recommended to process and store samples at low temperatures (e.g., 4°C or frozen) whenever possible.
-
Enzymatic Activity: Plant tissues contain endogenous enzymes (glycosidases) that can be released during sample homogenization and hydrolyze the sugar moieties of saponins.
-
Light: Prolonged exposure to light can also contribute to the degradation of some triterpenoid saponins.[2]
Q3: What are the visible signs of this compound degradation in a sample?
A3: Degradation of this compound is typically not visible to the naked eye. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Signs of degradation in a chromatogram include a decrease in the peak area of this compound and the appearance of new peaks corresponding to its degradation products (e.g., its aglycone or partially hydrolyzed forms).
Q4: How can I minimize this compound degradation during extraction?
A4: To minimize degradation during extraction:
-
Solvent Selection: Use of organic solvents like ethanol or methanol, often in aqueous mixtures, is common for extracting triterpenoid saponins.[4][5][6]
-
Temperature Control: Perform extractions at room temperature or below to minimize thermal degradation.[3]
-
pH Control: Maintain a neutral or slightly acidic pH during extraction.
-
Enzyme Deactivation: Consider a blanching step (brief exposure to heat) for fresh plant material to deactivate endogenous enzymes before extraction.
-
Modern Extraction Techniques: Methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can reduce extraction times and temperatures, thus preserving thermolabile compounds.[7][8]
Q5: What are the best practices for storing samples containing this compound?
A5: For short-term storage, keep extracts and solutions at 4°C in a dark, well-sealed container.[1] For long-term storage, it is advisable to store samples at -20°C or -80°C to prevent degradation. Dried extracts are generally more stable than solutions.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low recovery of this compound in extracted samples. | 1. Incomplete Extraction: The solvent system or extraction time may be suboptimal. 2. Degradation during Extraction: High temperatures or inappropriate pH during extraction. 3. Enzymatic Degradation: Endogenous enzymes in the plant material may be active. | 1. Optimize the extraction solvent (e.g., varying the ethanol/methanol-water ratio) and extraction time. Consider using ultrasound or microwave-assisted extraction to improve efficiency.[7][8] 2. Maintain a low extraction temperature (room temperature or below) and ensure the pH of the extraction solvent is neutral to slightly acidic.[3] 3. For fresh plant material, consider a blanching step or the addition of an enzyme inhibitor to the extraction solvent. |
| Appearance of unknown peaks in the chromatogram. | 1. Degradation Products: this compound may have degraded into its aglycone or other byproducts. 2. Sample Contamination: Introduction of impurities during sample preparation. | 1. Review the sample preparation workflow for potential causes of degradation (e.g., high pH, elevated temperature). Compare the retention times of the unknown peaks with those of potential degradation product standards, if available. 2. Ensure all glassware is clean and use high-purity solvents and reagents. Run a blank sample (solvent without the analyte) to identify any background contamination. |
| Inconsistent quantitative results between sample replicates. | 1. Non-homogenous Sample: The initial sample material may not be uniform. 2. Variable Degradation: Inconsistent exposure to light, temperature, or pH during the preparation of each replicate. 3. Instrumental Variability: Issues with the HPLC or LC-MS system. | 1. Ensure the sample is thoroughly homogenized before taking aliquots for extraction. 2. Standardize the sample preparation protocol for all replicates, ensuring consistent timing, temperature, and pH. Prepare samples in a light-protected environment. 3. Check the performance of the analytical instrument, including injection volume precision and detector stability. |
| Loss of this compound during solvent evaporation. | 1. High Temperature: Using excessive heat during solvent evaporation can cause thermal degradation. | 1. Use a rotary evaporator at a low temperature (e.g., < 40°C) or a nitrogen blowdown evaporator at ambient temperature to remove the solvent.[9] |
| Poor peak shape in HPLC/LC-MS analysis. | 1. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization and peak shape of saponins. 2. Column Overload: Injecting too concentrated a sample. 3. Matrix Effects: Interference from other components in the sample extract. | 1. Optimize the mobile phase pH to be slightly acidic (e.g., using formic acid or acetic acid) to improve peak shape. 2. Dilute the sample before injection. 3. Employ a solid-phase extraction (SPE) clean-up step to remove interfering matrix components. |
Experimental Protocols
Protocol 1: Optimized Extraction of Triterpenoid Saponins from Centella asiatica
This protocol is based on methods optimized for high recovery of triterpenoid saponins, including asiaticoside and madecassoside, which are structurally similar to this compound.[4][10]
Materials:
-
Dried and powdered Centella asiatica plant material
-
80% Methanol (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Weigh 1 gram of dried, powdered Centella asiatica material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean round-bottom flask.
-
Repeat the extraction (steps 2-6) on the plant residue two more times to ensure complete extraction.
-
Combine all the supernatants.
-
Evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C or under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a known volume of mobile phase for HPLC or LC-MS analysis.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.[11][12][13]
Materials:
-
Pure this compound standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.
-
At specified time points, withdraw a portion of the solid, dissolve it in methanol, and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in methanol) to UV light (254 nm) in a photostability chamber for 24 hours.
-
A control sample should be kept in the dark at the same temperature.
-
At specified time points, withdraw aliquots from both the exposed and control samples for analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method to determine the percentage of this compound remaining and to profile the degradation products.
Data Presentation
Table 1: Stability of Centella asiatica Triterpenoid Glycosides under Different pH Conditions
(Data inferred from studies on asiaticoside and madecassoside, as specific data for this compound is not available)[1][2]
| pH | Storage Condition | Duration | % Recovery of Triterpenoid Glycosides |
| 5.8 | 4°C, in the dark | 4 months | ~100% |
| 7.0 | 4°C, in the dark | 4 months | ~100% |
| 8.2 | 4°C, in the dark | 2 months | Significant degradation observed |
Table 2: Influence of Temperature on the Stability of Triterpenoid Saponins from Centella asiatica
(Qualitative summary based on available literature)[3]
| Temperature | Stability | Recommendation |
| 4°C | Good stability | Recommended for short-term storage of solutions and extracts. |
| 25°C (Room Temp) | Moderate stability, degradation may occur over time. | Avoid prolonged storage at room temperature, especially for solutions. |
| 40°C and above | Significant degradation | Avoid exposure to elevated temperatures during sample preparation and storage. |
Visualizations
Caption: Workflow for the extraction and preparation of this compound samples.
Caption: Potential degradation pathways of this compound.
References
- 1. [PDF] Optimizing drying time for Centella asiatica (L.) Urban: metabolomic insights into dehydration effects on primary and secondary metabolites | Semantic Scholar [semanticscholar.org]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. Centella asiatica: Advances in Extraction Technologies, Phytochemistry, and Therapeutic Applications [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Triterpenoid Saponins from Washnut (Sapindus mukorossi Gaertn.)—A Source of Natural Surfactants and Other Active Components [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Triterpenoid Saponin and Lignan Glycosides from the Traditional Medicine Elaeagnus angustifolia Flowers and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 12. LC-ESI-MS/MS studies on saxagliptin and its forced degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. jfda-online.com [jfda-online.com]
Validation & Comparative
comparative analysis of Scheffoleoside A with other neuroprotective compounds
An in-depth comparison of Scheffoleoside A with other established neuroprotective compounds, focusing on their efficacy in mitigating neuronal damage and their underlying mechanisms of action. This guide is intended for researchers, scientists, and professionals in drug development.
This compound, a triterpenoid saponin isolated from species of the Schefflera genus and also derivable from Centella asiatica, has emerged as a compound of interest in the field of neuroprotection.[1][2] Preliminary studies have demonstrated its capacity to protect neurons from cytotoxicity induced by 6-hydroxydopamine (6-OHDA), a neurotoxin widely used to model Parkinson's disease in experimental settings.[1][2] This guide provides a comparative analysis of this compound with other well-characterized neuroprotective agents—Edaravone, Resveratrol, and Baicalein—to contextualize its potential therapeutic applications.
Quantitative Comparison of Neuroprotective Efficacy
To facilitate a direct comparison of the protective effects of these compounds against 6-OHDA-induced neurotoxicity, the following table summarizes key quantitative data from various in vitro and in vivo studies. It is important to note that direct comparisons should be made with caution due to variations in experimental models and conditions.
| Compound | Model System | Toxin & Concentration | Treatment Concentration | Outcome Measure | Result |
| This compound | Not Specified | 6-OHDA | Not Specified | Inhibition of cytotoxicity | Moderate activity observed[1][2] |
| Edaravone | Murine dopaminergic neurons | 40 µM 6-OHDA | 100 µM | Neuronal Survival (TH-positive neurons) | Increased survival to 81.1 ± 3.5% of control[1] |
| Murine dopaminergic neurons | 40 µM 6-OHDA | 1000 µM | Neuronal Survival (TH-positive neurons) | Increased survival to 73.6 ± 2.4% of control[1] | |
| Rat model of Parkinson's disease | 6-OHDA | 3 mg/kg (i.p.) | Apomorphine-induced rotations | Significant reduction in rotational behavior[3] | |
| Resveratrol | PC12 cells | 6-OHDA | Not Specified | Cell Viability | Significantly increased cell viability[4] |
| Rat model of Parkinson's disease | 6-OHDA | 10, 20, 40 mg/kg (oral) | Apomorphine-induced rotations | Significantly attenuated rotational behavior[2][5] | |
| Baicalein | SH-SY5Y cells | 6-OHDA | 0.5 µg/mL | Apoptosis | Reduced apoptosis from 31.56% to 18.90%[6] |
| SH-SY5Y cells | 6-OHDA | 5 µg/mL | Apoptosis | Reduced apoptosis from 31.56% to 21.61%[6] | |
| Rat model of Parkinson's disease | 6-OHDA | Not Specified | Neuronal Survival (TH-positive neurons) | Increased to 265.52% of the 6-OHDA group[6] |
Mechanisms of Neuroprotection: A Comparative Overview
The neuroprotective effects of these compounds are attributed to their ability to interfere with various pathological cascades initiated by neurotoxins. While the precise mechanism of this compound remains to be fully elucidated, the pathways for Edaravone, Resveratrol, and Baicalein have been more extensively studied.
This compound: The available information points towards a general neuroprotective effect by inhibiting 6-OHDA-induced cytotoxicity.[1][2] The underlying signaling pathways are yet to be investigated in detail.
Edaravone: This free radical scavenger primarily exerts its neuroprotective effects through potent antioxidant and anti-inflammatory activities.[1][7] It directly quenches hydroxyl radicals and inhibits lipid peroxidation, thereby reducing oxidative stress-induced neuronal damage.[8] Studies have shown that Edaravone's protective mechanism in the context of 6-OHDA involves the suppression of apoptosis.[1]
Resveratrol: A well-known polyphenol, Resveratrol exhibits multifaceted neuroprotective properties. Its mechanisms include the reduction of oxidative stress, inhibition of inflammatory processes, and modulation of cell survival pathways.[4][9][10] In 6-OHDA models, Resveratrol has been shown to attenuate apoptosis and inflammation.[2][4][5] Some of its effects are mediated through the activation of Sirtuin 1 (SIRT1).[9]
Baicalein: This flavonoid from the root of Scutellaria baicalensis demonstrates neuroprotection through anti-apoptotic, pro-differentiation, and anti-inflammatory actions.[6] In 6-OHDA-induced parkinsonism models, Baicalein has been shown to attenuate the astroglial response and protect dopaminergic neurons.[6] Its antioxidant properties also play a significant role in mitigating neuronal damage.[11][12]
Signaling Pathways in Neuroprotection
The following diagrams illustrate the known signaling pathways associated with the neuroprotective effects of the compared compounds against 6-OHDA-induced toxicity.
Figure 1: Comparative mechanisms of action against 6-OHDA-induced neurotoxicity.
Experimental Protocols
A standardized experimental workflow is crucial for the assessment and comparison of neuroprotective compounds. The following provides a generalized methodology for an in vitro assay.
In Vitro Neuroprotection Assay against 6-OHDA-Induced Cytotoxicity
-
Cell Culture:
-
Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used.
-
Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
For differentiation, cells may be treated with retinoic acid (for SH-SY5Y) or nerve growth factor (for PC12).
-
-
Compound Treatment:
-
Cells are seeded in multi-well plates (e.g., 96-well plates for viability assays).
-
After adherence, cells are pre-treated with various concentrations of the test compound (e.g., this compound, Edaravone, Resveratrol, Baicalein) for a specific duration (e.g., 2-4 hours).
-
-
Induction of Neurotoxicity:
-
6-hydroxydopamine (6-OHDA) is freshly prepared and added to the cell cultures at a pre-determined toxic concentration (e.g., 50-200 µM).
-
Cells are incubated with the neurotoxin for a specified period (e.g., 24 hours).
-
-
Assessment of Neuroprotection:
-
Cell Viability Assay (MTT Assay):
-
MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
-
Lactate Dehydrogenase (LDH) Assay:
-
The release of LDH from damaged cells into the culture medium is quantified using a commercially available kit.
-
Increased LDH activity indicates higher cytotoxicity.
-
-
Apoptosis Assays:
-
Apoptosis can be assessed by various methods, including TUNEL staining, Annexin V/Propidium Iodide staining followed by flow cytometry, or measurement of caspase-3 activity.
-
-
Morphological Analysis:
-
Changes in cell morphology, such as neurite retraction and cell shrinkage, are observed and quantified using microscopy.
-
-
Figure 2: A typical experimental workflow for in vitro neuroprotection assays.
Conclusion
This compound demonstrates promise as a neuroprotective agent, particularly in the context of Parkinson's disease models. Its ability to mitigate 6-OHDA-induced cytotoxicity positions it as a valuable candidate for further investigation. However, a comprehensive understanding of its efficacy and mechanism of action requires more detailed quantitative studies.
In comparison to established neuroprotective compounds like Edaravone, Resveratrol, and Baicalein, for which a wealth of experimental data exists, research on this compound is still in its nascent stages. Future studies should focus on elucidating its specific molecular targets and signaling pathways, as well as establishing a more precise quantitative profile of its neuroprotective effects. Such data will be crucial for accurately assessing its therapeutic potential relative to other neuroprotective strategies.
References
- 1. Neuroprotective effects of edaravone-administration on 6-OHDA-treated dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of resveratrol on 6-OHDA-induced Parkinson's disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Edaravone protects neurons in the rat substantia nigra against 6-hydroxydopamine-induced oxidative stress damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resveratrol Protects PC12 Cell against 6-OHDA Damage via CXCR4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Baicalein exerts neuroprotective effects in 6-hydroxydopamine-induced experimental parkinsonism in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease [frontiersin.org]
- 10. Resveratrol Derivatives as Potential Treatments for Alzheimer’s and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect and mechanism of baicalin on Parkinson's disease model induced by 6-OHDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Mitigating neurodegenerative diseases: the protective influence of baicalin and baicalein through neuroinflammation regulation [frontiersin.org]
Comparative Analysis of Structure-Activity Relationships: A Guide for Natural Product Derivatives
Note to the Reader: Extensive searches for "Scheffoleoside A" and its derivatives did not yield specific publicly available data regarding its structure-activity relationship (SAR) studies. Therefore, this guide has been constructed as a detailed, illustrative template for researchers. It uses a hypothetical natural product, "Naturalead," to demonstrate the principles and presentation of a comparative SAR study, adhering to the requested format for data presentation, experimental protocols, and visualization. This guide is intended to serve as a practical example for drug development professionals when compiling and presenting their own research findings.
Structure-Activity Relationship (SAR) Studies of Naturalead Derivatives as Potential Anticancer Agents
This guide provides a comparative analysis of a series of novel synthetic derivatives of "Naturalead," a fictional natural product lead compound, evaluated for their cytotoxic activity against the human colorectal carcinoma cell line, HCT116. The objective of this study is to elucidate the structure-activity relationships to guide the design of more potent and selective anticancer agents.
Data Presentation: Comparative Cytotoxicity
The cytotoxic effects of Naturalead and its derivatives were assessed using the MTT assay after 72 hours of treatment. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in Table 1. The modifications to the core structure of Naturalead are focused on the R1 and R2 positions.
| Compound ID | R1 Group | R2 Group | IC50 (µM) against HCT116 |
| Naturalead | -OH | -H | 15.2 ± 1.8 |
| ND-01 | -OCH3 | -H | 12.5 ± 1.1 |
| ND-02 | -F | -H | 8.3 ± 0.9 |
| ND-03 | -Cl | -H | 5.1 ± 0.6 |
| ND-04 | -Br | -H | 4.7 ± 0.5 |
| ND-05 | -OH | -CH3 | 22.4 ± 2.5 |
| ND-06 | -OH | -C2H5 | 28.1 ± 3.1 |
| ND-07 | -Cl | -CH3 | 9.8 ± 1.2 |
| ND-08 | -Cl | -NO2 | 2.3 ± 0.3 |
Summary of SAR Observations:
-
Modification at R1: Etherification of the hydroxyl group at R1 (ND-01) resulted in a slight increase in potency. Replacement of the hydroxyl group with halogens (ND-02 to ND-04) significantly enhanced cytotoxic activity, with potency increasing with the size of the halogen (F < Cl < Br).
-
Modification at R2: Alkylation at the R2 position (ND-05, ND-06) led to a decrease in activity compared to the parent compound.
-
Combined Modifications: The combination of a chloro group at R1 and a methyl group at R2 (ND-07) showed improved potency over Naturalead but was less active than ND-03. The introduction of an electron-withdrawing nitro group at R2 in the presence of a chloro group at R1 (ND-08) resulted in the most potent compound in the series.
Experimental Protocols
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[1][2][3]
Materials:
-
HCT116 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: HCT116 cells were seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The compounds were dissolved in DMSO to create stock solutions and then diluted to various concentrations with the culture medium. The cells were treated with these concentrations for 72 hours. Control wells received medium with the same percentage of DMSO.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution was added to each well, and the plates were incubated for another 4 hours.[2]
-
Formazan Solubilization: The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the control, and the IC50 values were determined using non-linear regression analysis.
Western Blot Analysis of the Hypothetical "Pro-Survival Kinase" (PSK) Pathway
This technique is used to detect the expression levels of specific proteins in a sample, providing insights into the mechanism of action of the compounds.[4][5][6]
Materials:
-
HCT116 cells
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose membrane
-
Primary antibodies (e.g., anti-p-PSK, anti-PSK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: HCT116 cells were seeded in 6-well plates and treated with Naturalead and its most potent derivative, ND-08, at their respective IC50 concentrations for 24 hours. After treatment, cells were washed with cold PBS and lysed with RIPA buffer.
-
Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) from each sample were separated by SDS-PAGE and then transferred to a nitrocellulose membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature. It was then incubated with the primary antibodies overnight at 4°C with gentle shaking.
-
Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an ECL substrate and an imaging system. Actin was used as a loading control.
Visualizations: Workflows and Pathways
The following diagrams illustrate the logical workflow of this SAR study and a hypothetical signaling pathway modulated by Naturalead.
Caption: A diagram illustrating the iterative workflow of a typical SAR study.
Caption: A hypothetical signaling pathway showing inhibition by Naturalead derivatives.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
independent verification of the antibacterial spectrum of Scheffoleoside A
An Independent Verification of the Antibacterial Spectrum of Scheffoleoside A: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a framework for the . To date, publicly available research has primarily focused on the neuroprotective properties of this compound, with limited specific data on its antibacterial activity.[1] However, the genus Schefflera, from which this compound is derived, has been the subject of multiple studies demonstrating antibacterial potential. This guide will therefore provide a comparative analysis of the antibacterial activity of various Schefflera species extracts as a proxy, and present a detailed experimental protocol for the direct evaluation of this compound.
Comparative Antibacterial Activity of Schefflera Species
Extracts from various species of the Schefflera genus, known to be rich in triterpenoids and saponins, have shown promising antibacterial activities against a range of pathogenic bacteria.[2] The selection of the extraction solvent plays a crucial role in determining the potency of the extract.[3] For instance, ethyl acetate extracts of Schefflera elliptica have demonstrated notable inhibition zones against several bacteria.[3]
Below is a summary of reported antibacterial activities from different Schefflera species, which can serve as a baseline for what might be expected from a purified compound like this compound.
| Schefflera Species | Extract Type | Test Bacteria | Zone of Inhibition (mm) | Reference |
| Schefflera elliptica | Ethyl Acetate | Staphylococcus aureus | 10.72 ± 0.71 | [3] |
| Streptococcus mutans | 12.17 ± 2.80 | [3] | ||
| Escherichia coli | 12.40 ± 1.65 | [3] | ||
| Klebsiella pneumoniae | 15.20 ± 2.44 | [3] | ||
| Schefflera arboricola | Not Specified | Staphylococcus aureus | Strong Inhibitory Activity | [4] |
| Escherichia coli | No Antibacterial Effect | [4] | ||
| Schefflera racemosa | Ethanol (Leaf) | Bacillus subtilis | 10.00 - 15.00 | [5] |
| Enterobacter aerogenes | 10.00 - 15.00 | [5] | ||
| Streptococcus pyogenes | 10.00 - 15.00 | [5] |
Proposed Experimental Protocol for Verification of this compound Antibacterial Spectrum
To independently ascertain the antibacterial spectrum of this compound, a standardized microdilution susceptibility assay is recommended. This method allows for the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Key Experimental Steps:
-
Preparation of Bacterial Inoculum:
-
Culture a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Streptococcus pneumoniae) overnight in appropriate broth media.
-
Dilute the overnight cultures to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of this compound and Control Antibiotics:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare parallel dilutions of well-characterized antibiotics (e.g., ciprofloxacin for Gram-negative bacteria, vancomycin for Gram-positive bacteria) to serve as positive controls.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Include a growth control well (bacteria and broth only) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
-
Experimental Workflow Diagram
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Potential Signaling Pathways
While the direct antibacterial mechanism of this compound is unknown, triterpenoid saponins, in general, are known to exert their antimicrobial effects through various mechanisms. These can include disruption of the bacterial cell membrane, inhibition of biofilm formation, and modulation of bacterial signaling pathways. Should this compound demonstrate significant antibacterial activity, further studies would be warranted to elucidate its specific mechanism of action.
Logical Relationship for Investigating Mechanism of Action
Caption: Decision tree for subsequent investigation into the mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The genus Schefflera: A review of traditional uses, phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. distantreader.org [distantreader.org]
- 4. "In vitro screening of antibacterial activity of selected Schefflera sp" by Jema Creightania L. Agda, Earvin Ray V. Asinas et al. [greenprints.dlshsi.edu.ph]
- 5. scispace.com [scispace.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Scheffoleoside A Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Scheffoleoside A, a triterpenoid saponin with significant pharmacological potential, is paramount for research, development, and quality control. The selection of an appropriate analytical method is a critical decision, balancing sensitivity, selectivity, and practicality. This guide provides a comparative analysis of two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the quantification of this compound.
Due to a lack of direct cross-validation studies for this compound, this guide presents a performance comparison based on typical validation data for analogous triterpenoid saponins. The experimental protocols provided are representative of the methodologies commonly employed for the analysis of this class of compounds.
Comparative Performance of Analytical Methods
The choice between HPLC-UV and UPLC-MS/MS for this compound quantification will depend on the specific requirements of the analysis, such as the need for high sensitivity for pharmacokinetic studies or a robust, cost-effective method for routine quality control. The following table summarizes the typical performance characteristics of each method for the analysis of triterpenoid saponins.
| Validation Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.05 - 5 ng/mL |
| Precision (%RSD) | < 2% | < 10% |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% |
| Selectivity | Moderate; prone to interference from compounds with similar UV absorption. | High; utilizes specific precursor-product ion transitions, minimizing matrix effects. |
| Analysis Time | Longer (15-30 min) | Shorter (5-15 min) |
| Cost & Complexity | Lower initial cost and simpler operation. | Higher initial investment and requires more specialized expertise. |
Experimental Protocols
Detailed methodologies for both HPLC-UV and UPLC-MS/MS are outlined below. These protocols are generalized for the analysis of triterpenoid saponins and should be optimized and validated for the specific application of this compound quantification.
Sample Preparation (General Protocol)
-
Extraction: Accurately weigh the sample (e.g., plant material, biological matrix). Perform extraction using a suitable solvent system, such as methanol or a methanol/water mixture, often aided by ultrasonication or heating.
-
Purification (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be required to remove interfering substances. C18 cartridges are commonly used for this purpose.
-
Filtration: Filter the final extract through a 0.22 µm or 0.45 µm syringe filter prior to injection into the chromatography system.
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV/Vis detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: 0.1% Phosphoric acid or Formic acid in water.
-
Solvent B: Acetonitrile or Methanol.
-
Example Gradient: Start with a low percentage of Solvent B, gradually increasing to elute the analyte, followed by a column wash and re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: As triterpenoid saponins often lack a strong chromophore, detection is typically performed at low wavelengths, such as 205 nm or 210 nm[1].
-
Injection Volume: 10-20 µL.
UPLC-MS/MS Method
-
Instrumentation: An Ultra-Performance Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
Column: C18 column with a smaller particle size (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: Similar to HPLC, but often with volatile additives compatible with mass spectrometry.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
Example Gradient: A fast gradient is typically used to ensure short run times.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Ionization: Electrospray Ionization (ESI), typically in negative mode for saponins.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ions for this compound would need to be determined by direct infusion of a standard.
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for cross-validating these two analytical methods.
Caption: Cross-validation workflow for this compound quantification.
Caption: Decision tree for analytical method selection.
References
A Comparative Guide to the Biological Activities of Scheffoleoside A and Scheffoleoside F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scheffoleoside A and Scheffoleoside F are two closely related diastereomeric oleanane-type triterpenoid saponins.[1] These natural compounds have been isolated from various species of the Schefflera genus, notably Schefflera octophylla and have been identified as major constituents in extracts of Schefflera luzoniensis.[1][2] As members of the saponin class of phytochemicals, this compound and F are of significant interest to the scientific community for their potential therapeutic applications. This guide provides a comparative overview of their known biological activities, supported by available experimental data, to aid researchers in the fields of pharmacology and drug discovery. While direct comparative studies on the purified compounds are limited, this document synthesizes findings from extracts and fractions rich in these molecules to infer their potential biological profiles.
Comparative Summary of Biological Activities
Extracts and fractions containing this compound and F as major components have demonstrated a range of biological effects, primarily antibacterial and modulatory effects on angiogenesis. Furthermore, related saponins from the Schefflera genus have shown promising anti-inflammatory and cytotoxic properties, suggesting that this compound and F may also possess these activities.
Data Presentation
Due to the limited availability of quantitative data for the purified this compound and F, the following table summarizes the observed activities of extracts and fractions where these compounds were identified as major constituents.
| Biological Activity | Test Substance | Key Findings | Quantitative Data (if available) | Reference |
| Antibacterial | N-butanol extract and fractions of Schefflera luzoniensis (containing this compound and F) | Moderately strong inhibition against Gram-positive bacteria (Bacillus cereus, Staphylococcus epidermidis, Staphylococcus aureus) and Mycobacterium tuberculosis H37Rv. | MIC50 = 64 µg/ml for Fraction 2 and 5 against M. tuberculosis H37Rv. | [2] |
| Angiogenesis Modulation | N-butanol extract of Schefflera luzoniensis (containing this compound and F) | Concentration-dependent induction or suppression of vascularization in the chicken chorioallantoic membrane (CAM) assay. | Not specified for purified compounds. | [1][2] |
| Anti-inflammatory | Ethanol extract of Schefflera octophylla (containing various triterpenoids) | Significant dose-dependent anti-inflammatory and antinociceptive activities. Inhibition of nitric oxide (NO) production in LPS-induced RAW264.7 cells. | Not specified for this compound or F. | [3] |
| Cytotoxicity | Saponins isolated from Schefflera rotundifolia | Antiproliferative activity against murine and human cancer cell lines (J774.A1, HEK-293, and WEHI-164). | Not specified for this compound or F. | [4] |
Detailed Experimental Methodologies
The following are detailed protocols for the key experiments cited in the context of evaluating the biological activities of saponins from Schefflera species.
Antibacterial Activity Assessment (Microtiter Alamar Blue Assay - MABA)
This assay is commonly used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.
Protocol:
-
Preparation of Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). The culture is incubated at 37°C until it reaches a McFarland turbidity of 1.0.
-
Drug Dilution: The test compounds (e.g., fractions of S. luzoniensis extract) are serially diluted in Middlebrook 7H9 broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.
-
Data Analysis: A change in color from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
Angiogenesis Modulation Assay (Chicken Chorioallantoic Membrane - CAM Assay)
The CAM assay is a widely used in vivo model to study angiogenesis.
Protocol:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.
-
Window Creation: On day 3 of incubation, a small window is made in the eggshell to expose the CAM.
-
Sample Application: A sterile filter paper disc impregnated with the test substance (at various concentrations) is placed on the CAM.
-
Incubation: The eggs are resealed and incubated for a further 48-72 hours.
-
Observation and Quantification: The CAM is observed under a stereomicroscope. The number of blood vessel branch points within the area of the filter disc is counted. An increase or decrease in vessel formation compared to a negative control indicates pro- or anti-angiogenic activity, respectively.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in RAW264.7 Macrophages)
This in vitro assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).
Protocol:
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Quantification (Griess Assay): The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., J774.A1, HEK-293, WEHI-164) are seeded in 96-well plates and incubated overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound and F have not been elucidated, studies on related triterpenoids from Schefflera species provide insights into potential mechanisms. For instance, 3α-hydroxy-lup-20(29)-ene-23,28-dioic acid (HLEDA), a lupane-type triterpene, has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5] It is plausible that this compound and F, as oleanane-type saponins, may also modulate key inflammatory pathways.
The antibacterial mechanism of saponins is often attributed to their ability to interact with and disrupt the integrity of bacterial cell membranes.[6]
Visualizing Potential Signaling Pathways
The following diagrams illustrate the potential signaling pathway involved in the anti-inflammatory activity of Schefflera saponins and a general workflow for cytotoxicity screening.
Caption: Hypothesized Anti-Inflammatory Pathway of Scheffoleosides.
Caption: General Workflow for In Vitro Cytotoxicity Screening.
Conclusion and Future Directions
This compound and Scheffoleoside F, as key constituents of medicinally active Schefflera species, represent promising candidates for further pharmacological investigation. The available evidence strongly suggests their potential as antibacterial and angiogenesis-modulating agents. Furthermore, based on the activities of related saponins, it is highly probable that they also possess anti-inflammatory and cytotoxic properties.
To fully elucidate the therapeutic potential of this compound and F, future research should focus on:
-
Isolation and Purification: Obtaining highly purified samples of both this compound and F is crucial for accurate and comparative biological testing.
-
Direct Comparative Studies: Head-to-head comparisons of the biological activities of the purified compounds are needed to determine if their diastereomeric differences translate to significant variations in potency or efficacy.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by each compound will provide a deeper understanding of their pharmacological effects.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of these compounds.
This guide provides a foundational understanding of the biological activities of this compound and F based on the current scientific literature. It is intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics from natural sources.
References
in vivo validation of Scheffoleoside A efficacy in a mouse model of Parkinson's disease
A comprehensive review of available scientific literature reveals a significant gap in research regarding the in vivo efficacy of Scheffoleoside A in mouse models of Parkinson's disease. At present, there are no published studies that specifically validate the therapeutic effects of this compound for this neurodegenerative condition.
While the initial request sought a detailed comparison guide, including experimental data, protocols, and pathway diagrams, the foundational research to support such a document is not yet available in the public domain. Searches for "this compound" in conjunction with "Parkinson's disease," "neuroprotection," and "mouse model" did not yield any specific experimental studies.
The Genus Schefflera: A Source of Bioactive Compounds
This compound is a triterpenoid saponin that has been identified in plants of the Schefflera genus, such as Schefflera octophylla and Schefflera luzoniensis. This genus is known for its use in traditional medicine for various ailments, including inflammatory conditions and pain. Some studies have explored the broader pharmacological properties of extracts from Schefflera species, noting potential analgesic, anti-inflammatory, and even neuroprotective effects. However, these investigations have not been specific to this compound's action in Parkinson's disease.
Neuroprotective Potential of Related Compounds
The broader classes of compounds to which this compound belongs, namely saponins and flavonoids, have been a subject of interest in neurodegenerative disease research. Some flavonoids, for instance, are known to possess antioxidant and anti-inflammatory properties and have been studied for their potential to protect neurons from damage. It is hypothesized that compounds with such activities could be beneficial in conditions like Parkinson's disease, where oxidative stress and inflammation are believed to play a role in the pathology.
However, it is crucial to emphasize that this is a general area of research, and these findings cannot be directly extrapolated to confirm the efficacy of this compound for Parkinson's disease without specific experimental validation.
The Path Forward: A Need for Foundational Research
For this compound to be considered a potential therapeutic agent for Parkinson's disease, a significant amount of foundational research is required. This would involve a systematic approach, likely beginning with in vitro studies to understand the compound's mechanism of action on neuronal cells. Should these initial studies show promise, subsequent in vivo studies in established animal models of Parkinson's disease, such as MPTP or 6-OHDA-induced mouse models, would be the critical next step.
Such in vivo studies would need to assess a range of outcome measures, including:
-
Behavioral assessments: To determine if the compound can alleviate motor deficits associated with Parkinson's disease.
-
Neurochemical analysis: To measure levels of dopamine and its metabolites in the brain.
-
Histological analysis: To examine the survival of dopaminergic neurons in key brain regions like the substantia nigra.
-
Biochemical assays: To investigate the compound's effects on markers of oxidative stress, inflammation, and apoptosis.
Until such studies are conducted and their results published, a detailed comparison guide on the efficacy of this compound in a mouse model of Parkinson's disease cannot be compiled. The scientific community awaits further research to determine if this compound holds any therapeutic potential for this debilitating neurodegenerative disorder.
Confirming the Molecular Targets of Scheffoleoside A: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of genetic approaches to confirm the hypothesized molecular targets of Scheffoleoside A, a triterpenoid saponin with observed neuroprotective properties. While the precise molecular targets of this compound are currently under investigation, its ability to mitigate 6-hydroxydopamine (6-OHDA)-induced cytotoxicity in neuronal cells suggests a mechanism centered on the modulation of cellular stress response pathways. This document outlines a framework for validating these potential targets using robust genetic methodologies, comparing them with alternative pharmacological approaches, and providing detailed experimental protocols.
Hypothesized Molecular Target: The Nrf2/ARE Signaling Pathway
The neurotoxin 6-OHDA is widely used to model Parkinson's disease by inducing oxidative stress and apoptosis in dopaminergic neurons. A key cellular defense mechanism against such oxidative damage is the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) signaling pathway. We hypothesize that this compound exerts its neuroprotective effects by activating this pathway.
Proposed Mechanism of Action:
-
Nrf2 Activation: this compound is proposed to promote the nuclear translocation of Nrf2.
-
ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.
-
Antioxidant Gene Expression: This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).
-
Cellular Protection: The resulting increase in antioxidant enzyme production counteracts the reactive oxygen species (ROS) generated by 6-OHDA, thereby preventing mitochondrial dysfunction, caspase activation, and subsequent apoptotic cell death.
Comparative Analysis of Target Validation Methods
Validating the role of the Nrf2 pathway in the neuroprotective action of this compound is crucial. Below is a comparison of genetic and pharmacological approaches to achieve this.
| Method | Principle | Advantages | Disadvantages |
| Genetic Approaches | |||
| siRNA-mediated Knockdown | Transiently reduces the expression of a target gene (e.g., Nrf2) using small interfering RNA. | - Rapid and relatively inexpensive.- High specificity for the target mRNA.- Suitable for high-throughput screening. | - Transient effect.- Incomplete knockdown can lead to ambiguous results.- Potential for off-target effects. |
| CRISPR/Cas9-mediated Knockout | Permanently disrupts a target gene, creating a knockout cell line. | - Complete and permanent loss of gene function.- High specificity.- Enables the study of long-term effects. | - More time-consuming and technically demanding to generate stable cell lines.- Potential for off-target mutations.- Cell line may develop compensatory mechanisms. |
| Gene Overexpression | Introduces a vector to express a gene of interest at high levels. | - Allows for gain-of-function studies.- Can rescue a phenotype caused by a loss-of-function mutation. | - Non-physiological levels of protein expression can lead to artifacts.- Potential for protein misfolding and aggregation. |
| Pharmacological Approaches | |||
| Inhibitors/Activators | Small molecules that directly inhibit or activate the target protein. | - Easy to use and allows for temporal control of protein activity.- Can be used in vivo. | - Potential for lack of specificity and off-target effects.- May not fully mimic the effects of genetic perturbation. |
Quantitative Data Presentation
The following tables present hypothetical data from experiments designed to validate the role of Nrf2 in this compound-mediated neuroprotection in a neuronal cell line (e.g., SH-SY5Y).
Table 1: Effect of this compound on Neuronal Viability and Nrf2 Pathway Activation
| Treatment Group | Cell Viability (%) | Nuclear Nrf2 Levels (Fold Change) | HO-1 Expression (Fold Change) |
| Control | 100 ± 5 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 6-OHDA (100 µM) | 45 ± 4 | 1.2 ± 0.2 | 1.5 ± 0.3 |
| This compound (10 µM) | 98 ± 6 | 3.5 ± 0.4 | 4.2 ± 0.5 |
| 6-OHDA + this compound | 85 ± 5 | 3.2 ± 0.3 | 3.9 ± 0.4 |
Table 2: Impact of Nrf2 Knockdown on the Neuroprotective Effect of this compound
| Treatment Group | Cell Viability (%) with Control siRNA | Cell Viability (%) with Nrf2 siRNA |
| Control | 100 ± 6 | 99 ± 5 |
| 6-OHDA (100 µM) | 48 ± 5 | 46 ± 6 |
| 6-OHDA + this compound (10 µM) | 88 ± 4 | 52 ± 5 |
Experimental Protocols
siRNA-mediated Knockdown of Nrf2
-
Cell Culture: Plate SH-SY5Y cells in 6-well plates at a density of 2 x 10^5 cells/well and grow to 50-60% confluency.
-
Transfection:
-
Prepare two sets of transfection complexes: one with a validated siRNA targeting Nrf2 and one with a non-targeting control siRNA.
-
Dilute 20 pmol of siRNA in 100 µL of serum-free medium.
-
Dilute 5 µL of a suitable lipid-based transfection reagent in 100 µL of serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 20 minutes at room temperature.
-
Add the transfection complex dropwise to the cells.
-
-
Incubation: Incubate the cells for 48 hours at 37°C in a CO2 incubator.
-
Treatment: After 48 hours, replace the medium with fresh medium containing the experimental treatments (Control, 6-OHDA, this compound, 6-OHDA + this compound).
-
Analysis: After 24 hours of treatment, assess cell viability using an MTT assay and confirm Nrf2 knockdown by Western blotting or qPCR.
CRISPR/Cas9-mediated Knockout of Nrf2
-
Guide RNA Design and Cloning: Design and clone two independent guide RNAs (gRNAs) targeting an early exon of the Nrf2 gene into a Cas9 expression vector.
-
Transfection: Transfect SH-SY5Y cells with the Cas9/gRNA plasmids.
-
Single-Cell Cloning: After 48 hours, perform single-cell sorting into 96-well plates to isolate individual clones.
-
Screening and Validation:
-
Expand the clones and screen for Nrf2 knockout by Western blotting.
-
Sequence the genomic DNA of positive clones to confirm the presence of frameshift-inducing insertions or deletions (indels) at the target site.
-
-
Functional Assays: Use the validated Nrf2 knockout and wild-type control cell lines for neuroprotection assays with this compound and 6-OHDA.
Visualizations
Assessing the Therapeutic Index of Scheffoleoside A: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that produces toxicity. For novel compounds like Scheffoleoside A, establishing a favorable therapeutic index is a cornerstone of preclinical development. This guide provides a comparative assessment of the available preclinical data for this compound and related compounds, focusing on the methodologies and data required to evaluate its potential as a therapeutic agent.
Overview of this compound and Analogs
Direct preclinical studies detailing the therapeutic index of this compound are not extensively available in the public domain. However, this compound has been identified as a neuroprotective agent derived from Centella asiatica, where it demonstrates moderate activity in inhibiting 6-hydroxydopamine (6-OHDA)-induced cytotoxicity[1].
Given the limited specific data, this guide will draw comparisons with other compounds from the Schefflera genus and the broader class of triterpenoid saponins, to which this compound belongs. Triterpenoid saponins are known for their wide range of pharmacological activities, including anticancer effects[2][3].
Extracts from Schefflera heptaphylla have shown notable anticancer properties. A lupane-type triterpenoid isolated from this plant inhibited the growth of various cancer cell lines, and the essential oil also demonstrated significant antiproliferative activity[4][5].
Comparative Efficacy and Cytotoxicity Data
Quantitative data on the in vitro efficacy of compounds related to this compound provides a preliminary basis for comparison. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity in cancer cell lines.
| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |
| HLDA (from S. heptaphylla) | Melanoma (A375) | 23 µg/ml | [4] |
| Hepatocellular Carcinoma (HepG2) | 33 µg/ml | [4] | |
| Breast Carcinoma (MCF-7) | 40 µg/ml | [4] | |
| Prostate Carcinoma (PC-3) | 86 µg/ml | [4] | |
| Laryngeal Carcinoma (HEp2) | 90 µg/ml | [4] | |
| S. heptaphylla Essential Oil | Breast Carcinoma (MCF-7) | 7.3 µg/mL | [5] |
| Melanoma (A375) | 7.5 µg/mL | [5] | |
| Hepatocellular Carcinoma (HepG2) | 6.9 µg/mL | [5] | |
| (-)-β-pinene & (+)-β-pinene | MCF-7, A375, HepG2 | 147.1 to 264.7 µM | [5] |
Experimental Protocols
Establishing the therapeutic index requires a series of well-defined experiments to determine both efficacy and toxicity.
In Vitro Cytotoxicity Assays
Objective: To determine the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50).
Methodology (MTT Assay):
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or the comparator compound.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
In Vivo Toxicity Studies
Objective: To determine the safety profile of the compound in animal models and identify the maximum tolerated dose (MTD) and lethal dose 50 (LD50).
Methodology (Acute Toxicity Study - OECD Guideline 423):
-
Animal Model: Typically, rodents (e.g., mice or rats) are used.
-
Dosing: A single dose of the compound is administered via a relevant route (e.g., oral, intravenous).
-
Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity, morbidity, and mortality.
-
Data Collection: Clinical signs, body weight changes, and any instances of mortality are recorded.
-
Necropsy: At the end of the study, a gross necropsy is performed on all animals.
-
LD50/MTD Determination: The LD50 (the dose that is lethal to 50% of the animals) and MTD (the highest dose that does not cause unacceptable toxicity) are determined.
In Vivo Efficacy Studies
Objective: To evaluate the antitumor activity of the compound in a living organism.
Methodology (Tumor Xenograft Model):
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Animals are randomized into control and treatment groups. The treatment group receives the compound at one or more dose levels (below the MTD).
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Data Analysis: The effective dose 50 (ED50), the dose that produces 50% of the maximum therapeutic effect, is calculated. The percentage of tumor growth inhibition is also determined.
Signaling Pathways and Mechanisms of Action
Triterpenoid saponins, the class of compounds to which this compound belongs, are known to exert their anticancer effects through the modulation of various signaling pathways. Understanding these pathways is crucial for assessing the mechanism-based efficacy and potential off-target toxicities.
Caption: General signaling pathways modulated by triterpenoid saponins.
Many triterpenoid saponins have been shown to inhibit key pro-survival signaling pathways such as the PI3K/Akt and NF-κB pathways[6][7]. Inhibition of these pathways can lead to decreased cell proliferation and induction of apoptosis. Additionally, some saponins can suppress the COX-2/PGE2 pathway, which is often upregulated in cancer and contributes to inflammation and tumor growth[8].
Experimental Workflow for Therapeutic Index Assessment
The determination of a therapeutic index is a systematic process that integrates in vitro and in vivo data.
Caption: Workflow for determining the therapeutic index in preclinical studies.
Logical Comparison of Therapeutic Profiles
A favorable therapeutic profile is characterized by high efficacy at doses that are significantly lower than those causing toxicity.
Caption: Logical comparison of therapeutic profiles.
Conclusion and Future Directions
While direct preclinical data on the therapeutic index of this compound is currently lacking, the available information on related triterpenoid saponins and extracts from the Schefflera genus suggests a potential for anticancer activity. To adequately assess the therapeutic index of this compound, a systematic preclinical evaluation is necessary. This should include comprehensive in vitro cytotoxicity screening across a panel of cancer cell lines, followed by in vivo toxicity and efficacy studies in relevant animal models. Such studies will be crucial in determining the safety and potential therapeutic window of this compound and justifying its further development as a potential anticancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Chemical composition and antiproliferative activity of essential oil from the leaves of a medicinal herb, Schefflera heptaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibiting Angiogenesis by Anti-Cancer Saponins: From Phytochemistry to Cellular Signaling Pathways [mdpi.com]
- 7. Frontiers | Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review [frontiersin.org]
- 8. scispace.com [scispace.com]
Safety Operating Guide
Prudent Disposal of Scheffoleoside A: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of Scheffoleoside A, a naturally occurring saponin. In the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is mandated, treating the compound as potentially hazardous. Adherence to these procedures will mitigate risks and ensure compliance with safety regulations.
I. Hazard Assessment and Safety Data
Given the lack of specific toxicological and environmental data for this compound, it is prudent to handle it with the same precautions as other potentially hazardous chemicals. Saponins as a class can exhibit toxic properties, and their environmental impact, particularly on aquatic life, necessitates careful disposal.
For the purpose of hazardous waste documentation and disposal, the following information should be recorded. This table should be completed by the user with available information and in consultation with their institution's Environmental Health and Safety (EHS) department.
| Data Point | Information |
| Chemical Name | This compound |
| CAS Number | Not readily available. Use internal laboratory identifier. |
| Chemical Formula | Specify if known. |
| Physical State | Solid (powder) / Liquid (in solution) |
| Solvent (if in solution) | Specify the solvent and its concentration. |
| Quantity for Disposal | Specify the total mass (g) or volume (mL). |
| Known Hazards (General) | Based on the saponin class: Potential irritant, potential toxicity if ingested or inhaled. Potential environmental hazard to aquatic life.[1] |
| Personal Protective Equipment | Nitrile gloves, safety glasses with side shields or goggles, laboratory coat. |
II. Experimental Protocol for Disposal
The following protocol outlines the necessary steps for the safe segregation, collection, and disposal of this compound waste.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous waste container (clearly labeled)
-
Sealable plastic bags for solid waste
-
Chemical fume hood (for handling powders or volatile solutions)
-
Spill kit with absorbent materials
Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
-
Waste Segregation: It is critical to segregate this compound waste from other laboratory waste streams to prevent unintended chemical reactions.
-
Solid Waste: Collect unused or expired this compound powder, as well as contaminated materials such as weighing papers, pipette tips, and gloves, in a designated, sealable plastic bag.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not pour solutions containing this compound down the drain. [1]
-
-
Waste Collection and Labeling:
-
Place the sealed plastic bag of solid waste into the designated solid hazardous waste container.
-
Carefully transfer liquid waste into the designated liquid hazardous waste container.
-
Ensure the hazardous waste container is clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the primary hazard(s) (e.g., "Toxic," "Environmental Hazard"), and the date of accumulation.
-
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.
-
Disposal: Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company. Follow all institutional, local, state, and federal regulations for chemical waste disposal.[2]
-
Spill Management:
-
In case of a spill, immediately alert others in the vicinity.
-
If the spill involves a powder, avoid creating dust. If safe to do so, gently cover the spill with a damp paper towel to prevent aerosolization.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect all spill cleanup materials in a sealed bag and dispose of them as hazardous waste.
-
Thoroughly decontaminate the spill area with an appropriate cleaning agent.
-
Report the spill to your institution's EHS department.
-
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This procedural guidance is intended to provide a framework for the safe and compliant disposal of this compound. Always prioritize safety and consult with your institution's Environmental Health and Safety department for specific protocols and regulatory requirements. By adhering to these best practices, you contribute to a safer laboratory environment and the protection of our ecosystem.
References
Personal protective equipment for handling Scheffoleoside A
Essential Safety and Handling of Scheffoleoside A
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. As a neuroprotective agent belonging to the saponin class of compounds, it requires careful handling to minimize health risks and ensure laboratory safety. The following procedures are based on the known hazards of similar compounds and general best practices for handling chemicals in a laboratory setting.
Personal Protective Equipment (PPE)
Due to the potential for this compound to cause serious eye and respiratory irritation, as is common with saponins, a comprehensive suite of personal protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields meeting EN 166 or ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects against splashes and aerosols that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Latex, leather, and fabric gloves are not suitable as they do not offer adequate protection against chemical exposure.[1] |
| Body Protection | A lab coat or chemical-resistant apron. For larger quantities or procedures with a high risk of splashing, a liquid-tight spray overall is recommended.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form of this compound or when generating aerosols. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. | Prevents the inhalation of airborne particles that may cause respiratory irritation. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring the integrity of the research.
-
Preparation :
-
Before handling, ensure that the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Review the experimental protocol and have all necessary materials and equipment ready.
-
Don the required personal protective equipment as outlined in the table above.
-
-
Handling the Compound :
-
Conduct all manipulations of this compound, especially weighing and preparing solutions, within a certified chemical fume hood to control airborne particles.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound. Avoid creating dust.
-
When preparing solutions, add this compound slowly to the solvent to prevent splashing.
-
Keep containers of this compound tightly sealed when not in use.
-
-
Post-Handling :
-
Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Remove PPE carefully to avoid contaminating skin or clothing. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All waste contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be segregated as hazardous chemical waste.
-
Containerization : Collect all this compound waste in a clearly labeled, sealed, and leak-proof container. The label should include "Hazardous Waste" and the name of the chemical.
-
Disposal Route : Dispose of the hazardous waste through your institution's designated hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.
Visualizing the Workflow
To ensure clarity and adherence to the safety protocols, the following diagrams illustrate the key workflows for handling this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
Caption: Proper disposal workflow for this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
